molecular formula C15H24O2 B155692 2,5-Di-tert-butyl-4-methoxyphenol CAS No. 1991-52-2

2,5-Di-tert-butyl-4-methoxyphenol

Cat. No.: B155692
CAS No.: 1991-52-2
M. Wt: 236.35 g/mol
InChI Key: FLLRQABPKFCXSO-UHFFFAOYSA-N
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Description

2,5-ditert-butyl-4-methoxyphenol is a member of phenols and a member of methoxybenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-ditert-butyl-4-methoxyphenol
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InChI

InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLRQABPKFCXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50173692
Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Molecular Weight

236.35 g/mol
Source PubChem
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CAS No.

1991-52-2
Record name 2,5-Di-tert-butyl-4-methoxyphenol
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Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,5-DI-TERT-BUTYL-4-METHOXYPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-butyl-4-methoxyphenol, a substituted phenolic compound, is of significant interest in various scientific disciplines due to its notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, antioxidant research, and the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure features a phenol ring substituted with two bulky tert-butyl groups and a methoxy group, which contribute to its distinct chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄O₂[1][2]
Molecular Weight 236.35 g/mol [1][2]
CAS Number 1991-52-2[2][3]
Melting Point 99-102 °C[2][3]
Boiling Point 337.8 °C at 760 mmHg[4]
Density 0.963 g/cm³[4]
Appearance White to cream crystalline powder[4]
Solubility Soluble in organic solvents such as methanol and ethanol.

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey FeaturesReference(s)
¹H NMR Spectra available for viewing.[5]
¹³C NMR Data for the isomeric 2,6-di-tert-butyl-4-methoxyphenol is available and may serve as a useful reference.[2][5]
Infrared (IR) Spectra available for viewing.[1]
Mass Spectrometry (MS) Spectra available for viewing.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Friedel-Crafts alkylation of p-methoxyphenol and the selective methylation of 2-tert-butylhydroquinone.[1][2]

Method 1: Friedel-Crafts Alkylation of p-Methoxyphenol

This traditional method involves the electrophilic substitution of tert-butyl groups onto the p-methoxyphenol ring using an acid catalyst.[1][2]

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. p-Methoxyphenol and a suitable solvent are added to the flask.

  • Catalyst Addition: An acid catalyst, such as a specific type of zeolite, is added to the mixture.

  • Reactant Addition: A tert-butylating agent, like tert-butanol, is slowly added to the stirring reaction mixture.

  • Work-up: After cooling, the catalyst is filtered off. The filtrate is then subjected to extraction and washing to isolate the crude product.

  • Purification: The crude product, which is a mixture of 2- and 3-isomers, is purified by recrystallization to obtain the desired this compound.

Synthesis_Friedel_Crafts cluster_reactants Reactants cluster_process Process cluster_products Products p_methoxyphenol p-Methoxyphenol alkylation Alkylation (Acid Catalyst) p_methoxyphenol->alkylation tert_butanol tert-Butanol tert_butanol->alkylation crude_product Crude Product (Isomer Mixture) alkylation->crude_product purification Purification (Recrystallization) final_product This compound purification->final_product crude_product->purification

Synthesis via Friedel-Crafts Alkylation.

Method 2: Selective Methylation of 2-tert-butylhydroquinone

This method offers higher selectivity for the 2-isomer.[6]

  • Reaction Setup: A two-phase system of water and n-hexane is used, in which 2-tert-butylhydroquinone is dissolved.

  • Catalysis: An alkali catalyst is added to the mixture.

  • Methylation: Dimethyl sulfate is used as the methylating agent.

  • Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified by recrystallization to yield high-purity this compound.[6]

Biological Activity Assays

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of the compound.[7]

  • Materials: this compound, DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol, methanol, 96-well microplate, microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in methanol.

    • Add a specific volume of the compound solution to a microplate well, followed by an equal volume of the DPPH solution.

    • Incubate in the dark at room temperature.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages.[7]

  • Cell Culture: Murine macrophage-like cell line RAW264.7 is cultured in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a serum-free medium.[7] Cells are pre-treated with the compound for 30 minutes.

  • LPS Stimulation: Cells are then stimulated with LPS (100 ng/ml) for a specified period (e.g., 3 hours).

  • Gene Expression Analysis: Total RNA is isolated, and the expression levels of pro-inflammatory genes such as Cox2 and Tnfa are determined by real-time polymerase chain reaction (RT-PCR).

Mechanism of Action: Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have indicated its ability to inhibit the expression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation. The underlying mechanism likely involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of various pro-inflammatory genes. This compound is thought to interfere with this cascade, thereby downregulating the production of inflammatory mediators.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_inhibitor Inhibitor cluster_response Response LPS LPS NFkB NF-κB Activation LPS->NFkB COX2_TNFa COX-2 & TNF-α Expression NFkB->COX2_TNFa Inflammation Inflammation COX2_TNFa->Inflammation BHA This compound BHA->NFkB Inhibition

References

An In-depth Technical Guide to the Antioxidant Mechanism of 2,5-Di-tert-butyl-4-hydroxyanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Hindered Phenols in Oxidative Stress Mitigation

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a primary driver of cellular damage and is implicated in a multitude of pathological conditions. Synthetic phenolic antioxidants are critical tools in both industrial and biomedical applications for preventing oxidative degradation.[1][2] Among these, 2,5-Di-tert-butyl-4-hydroxyanisole (DTBHA), a derivative of butylated hydroxyanisole (BHA), serves as a quintessential model for understanding the structure-activity relationship of hindered phenolic antioxidants.[3][4]

This guide provides a detailed examination of the core antioxidant mechanism of DTBHA. We will dissect its molecular action, provide validated experimental protocols for quantifying its efficacy, and offer insights into the causal relationships between its chemical structure and its function as a potent free-radical scavenger.

Part 1: The Core Antioxidant Mechanism of DTBHA

The antioxidant activity of phenolic compounds like DTBHA is predominantly governed by their ability to interrupt the chain reactions initiated by free radicals.[5][6] This is accomplished primarily through a Hydrogen Atom Transfer (HAT) mechanism.[5][7]

  • The Role of the Phenolic Hydroxyl Group : The cornerstone of DTBHA's antioxidant capability is the hydroxyl (-OH) group attached to the aromatic ring. This group can donate its hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it (RH). This action terminates the propagation of the radical chain reaction that would otherwise lead to the degradation of lipids, proteins, or other vital molecules.[8][9]

  • Stabilization via Steric Hindrance : Upon donating the hydrogen atom, the DTBHA molecule itself becomes a phenoxy radical. A critical feature of DTBHA is the presence of two bulky tertiary-butyl groups at positions 2 and 5 on the phenol ring. These groups provide significant steric hindrance, effectively shielding the radical oxygen atom.[9][10] This steric protection is paramount, as it stabilizes the phenoxy radical, preventing it from initiating new oxidation chains, a common issue with less-hindered antioxidants.[9]

  • Resonance Delocalization : The resulting phenoxy radical is further stabilized by the delocalization of the unpaired electron across the aromatic ring. The methoxy group at position 4, being an electron-donating group, contributes to this resonance stabilization, enhancing the overall stability of the radical and, consequently, the antioxidant efficacy of the parent molecule.

The overall reaction can be summarized as: DTBHA-OH + R• → DTBHA-O• + RH

Here, a reactive free radical (R•) is quenched by DTBHA, resulting in a stable, non-reactive DTBHA phenoxy radical (DTBHA-O•) and a neutralized molecule (RH).

DTBHA Antioxidant Mechanism DTBHA DTBHA-OH (Antioxidant) DTBHARadical DTBHA-O• (Stable Phenoxy Radical) DTBHA->DTBHARadical H• donation FreeRadical R• (Reactive Free Radical) Neutralized RH (Neutralized Molecule) FreeRadical->Neutralized H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of DTBHA.

Part 2: Experimental Validation of Antioxidant Capacity

To quantify the antioxidant potential of DTBHA, several robust and widely accepted in vitro assays are employed. The choice of assay is critical, as different methods can yield varying results depending on the reaction mechanism.[11] Here, we detail the methodologies for three foundational assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is predicated on the ability of an antioxidant to reduce the stable DPPH radical.[12] DPPH possesses a deep violet color in solution, which fades to a pale yellow upon accepting a hydrogen atom from an antioxidant.[13] The degree of discoloration is directly proportional to the radical scavenging activity and is measured spectrophotometrically.

Experimental Protocol: DPPH Assay

  • Reagent Preparation :

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Causality: Methanol is an effective solvent for both the DPPH radical and many phenolic antioxidants, ensuring a homogenous reaction medium.

    • Prepare a series of concentrations of DTBHA (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Prepare a standard antioxidant solution, such as Trolox or Ascorbic Acid, at similar concentrations.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of each DTBHA concentration to respective wells.

    • Add 100 µL of the DPPH stock solution to all wells.

    • For the blank control, add 100 µL of methanol instead of the antioxidant sample.

    • Incubate the plate in the dark at room temperature for 30 minutes. Causality: The dark incubation prevents photodegradation of the DPPH radical, ensuring that the observed color change is solely due to the antioxidant's action.

  • Data Acquisition & Analysis :

    • Measure the absorbance of each well at 517 nm using a microplate reader.[13] Causality: 517 nm is the wavelength of maximum absorbance for the DPPH radical; a decrease in absorbance directly correlates to its reduction.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of DTBHA and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 signifies higher antioxidant potency.[10]

DPPH Assay Workflow prep 1. Reagent Preparation - 0.1 mM DPPH in Methanol - DTBHA dilutions reaction 2. Reaction Setup (96-well plate) - 100 µL DTBHA + 100 µL DPPH prep->reaction incubation 3. Incubation - 30 min, Room Temp, Dark reaction->incubation measurement 4. Absorbance Measurement - Spectrophotometer at 517 nm incubation->measurement analysis 5. Data Analysis - Calculate % Inhibition - Determine IC50 Value measurement->analysis

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[14] This method is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[15] The ABTS•+ radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate, forming a blue-green solution. In the presence of an antioxidant, the radical is reduced, and the solution's color is diminished.

Experimental Protocol: ABTS Assay

  • Reagent Preparation :

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[16] Causality: This extended incubation ensures the complete formation of the stable ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (±0.02) at 734 nm. This standardization is a self-validating step to ensure consistent radical concentration across experiments.

    • Prepare a series of concentrations of DTBHA and a standard (e.g., Trolox).

  • Assay Procedure :

    • Add 20 µL of each DTBHA concentration to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition & Analysis :

    • Measure the absorbance at 734 nm.[14] Causality: This wavelength avoids interference from colored compounds that may absorb at lower wavelengths.

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • Determine the IC50 value by plotting % inhibition against concentration.

ABTS Assay Workflow cluster_prep 1. ABTS•+ Radical Generation mix Mix 7 mM ABTS + 2.45 mM K₂S₂O₈ incubate_radical Incubate 12-16h in dark mix->incubate_radical standardize Dilute to Absorbance ~0.70 at 734 nm incubate_radical->standardize assay_proc 2. Assay Procedure - 20 µL DTBHA + 180 µL ABTS•+ - Incubate 6 min standardize->assay_proc measurement 3. Absorbance Measurement - Read at 734 nm assay_proc->measurement analysis 4. Data Analysis - Calculate % Inhibition - Determine IC50 Value measurement->analysis

Caption: Workflow for the ABTS radical cation decolorization assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses an antioxidant's ability to protect lipids from peroxidation, a process highly relevant to biological membranes.[17] A common method involves inducing lipid peroxidation in a lipid-rich medium (e.g., egg yolk homogenate) and measuring a key byproduct, malondialdehyde (MDA), using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[18][19]

Experimental Protocol: TBARS Assay

  • Reagent Preparation :

    • Prepare a 10% (v/v) egg yolk homogenate in a suitable buffer (e.g., phosphate-buffered saline).

    • Prepare solutions of Thiobarbituric Acid (TBA) and Trichloroacetic Acid (TCA).

    • Prepare a pro-oxidant solution, such as 0.07 M Ferrous Sulfate (FeSO₄), to induce peroxidation.[19]

    • Prepare various concentrations of DTBHA.

  • Assay Procedure :

    • To a test tube, add 0.5 mL of egg yolk homogenate, 0.1 mL of the DTBHA sample, and make the volume up to 1 mL with distilled water.

    • Initiate lipid peroxidation by adding 50 µL of FeSO₄ solution.[19]

    • Incubate the mixture at 37°C for 30 minutes. Causality: This mimics physiological temperature and allows the peroxidation chain reaction to proceed.

    • Stop the reaction by adding a solution containing TCA and TBA.

    • Heat the mixture in a boiling water bath for 20 minutes. Causality: Heating is required for the reaction between MDA and TBA, which forms a pink-colored adduct.

    • Cool the tubes and centrifuge to pellet any precipitate.

  • Data Acquisition & Analysis :

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the percentage inhibition of lipid peroxidation.

    • Determine the IC50 value.

TBARS Assay Workflow setup 1. Reaction Setup - Egg Homogenate + DTBHA induction 2. Induction of Peroxidation - Add FeSO₄ - Incubate 37°C for 30 min setup->induction reaction 3. TBARS Reaction - Add TCA/TBA solution - Heat in boiling water induction->reaction measurement 4. Absorbance Measurement - Centrifuge - Read supernatant at 532 nm reaction->measurement analysis 5. Data Analysis - Calculate % Inhibition - Determine IC50 Value measurement->analysis

Caption: Workflow for the lipid peroxidation (TBARS) assay.

Part 3: Data Interpretation and Comparative Analysis

The IC50 value is the standard metric for comparing the potency of antioxidants within a specific assay. A lower IC50 value indicates that a smaller amount of the compound is needed to achieve a 50% antioxidant effect, signifying greater potency.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Assay (µg/mL)ABTS Assay (µg/mL)Lipid Peroxidation (µg/mL)
DTBHA Literature-derived valueLiterature-derived valueLiterature-derived value
BHALiterature-derived valueLiterature-derived valueLiterature-derived value
BHTLiterature-derived valueLiterature-derived valueLiterature-derived value
TroloxLiterature-derived valueLiterature-derived valueLiterature-derived value

Note: Specific IC50 values can vary based on precise experimental conditions. This table is for illustrative comparison.

The data consistently show that hindered phenols like DTBHA, BHA, and BHT are potent antioxidants.[10][20][21] The relative efficacy can differ between assays, underscoring the importance of using a battery of tests to fully characterize an antioxidant's profile.

Conclusion

The antioxidant mechanism of 2,5-Di-tert-butyl-4-hydroxyanisole is a clear demonstration of elegant molecular design. Its efficacy stems from the synergistic action of a hydrogen-donating hydroxyl group and the stabilizing influence of sterically hindering tert-butyl groups. This structure allows DTBHA to efficiently neutralize free radicals and terminate oxidative chain reactions, a property that can be reliably quantified through established in vitro protocols such as the DPPH, ABTS, and lipid peroxidation assays. For researchers in materials science, food preservation, and drug development, a thorough understanding of this mechanism is fundamental to the rational design and application of novel antioxidant technologies.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-tert-butyl-4-methoxyphenol (DTBMP) is a member of the sterically hindered phenolic antioxidant class, a group of compounds pivotal in mitigating oxidative damage across diverse applications, from polymer stabilization to pharmaceutical formulations.[1] This guide elucidates the core mechanism of action of DTBMP, grounding the analysis in the well-established principles of phenolic antioxidant chemistry. We will explore the intricate interplay of its structural components—the phenolic hydroxyl group, the sterically hindering tert-butyl substituents, and the electron-donating methoxy group—to provide a comprehensive understanding of its function as a free-radical scavenger. While direct literature on the 2,5-isomer is less abundant than for its commercial counterparts like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), this guide synthesizes foundational knowledge to build a robust mechanistic model.[2][3] Detailed experimental protocols for the evaluation of its antioxidant capacity are also presented to facilitate further research into this specific molecule.

The Foundational Chemistry of Phenolic Antioxidants

At its core, the antioxidant capability of this compound, like all phenolic antioxidants, resides in its ability to intercept and neutralize highly reactive free radicals.[2] Free radicals are atoms or molecules with unpaired electrons, rendering them highly unstable and prone to initiating chain reactions that can lead to cellular damage and material degradation.[1] The primary mechanism through which phenolic compounds terminate these damaging cascades is Hydrogen Atom Transfer (HAT).[2]

The process unfolds in a structured sequence:

  • Radical Encounter: A free radical (R•) approaches the DTBMP molecule.

  • Hydrogen Donation: The phenolic hydroxyl (-OH) group donates its hydrogen atom to the free radical, effectively neutralizing it (RH).

  • Phenoxy Radical Formation: The DTBMP molecule is transformed into a phenoxy radical (ArO•).

The efficacy of a phenolic antioxidant is fundamentally determined by the stability of this newly formed phenoxy radical. A highly stable phenoxy radical is less likely to initiate new oxidation chains, thus acting as a true chain-breaking antioxidant. The unique structural attributes of DTBMP are engineered to maximize this stability.

Structural Determinants of this compound's Activity

The specific arrangement of the tert-butyl and methoxy groups on the phenol ring of DTBMP dictates its antioxidant potential. Each functional group plays a distinct and synergistic role.

The Role of Steric Hindrance: The Tert-butyl Groups

The two bulky tert-butyl groups are the defining feature of this class of antioxidants.[4] In the 2,5-isomer, one group is positioned ortho to the hydroxyl group, while the other is meta. This arrangement has profound implications:

  • Stabilization of the Phenoxy Radical: The ortho tert-butyl group provides significant steric hindrance, creating a physical shield around the oxygen atom of the resulting phenoxy radical.[5] This bulkiness prevents the radical from easily reacting with other molecules, thereby inhibiting propagation of the oxidative chain.[2]

  • Enhanced Selectivity: The steric shield makes the hydroxyl group less accessible to larger, less reactive molecules, allowing it to selectively target and neutralize small, highly reactive free radicals.

The Role of Electronics: The Methoxy Group

Positioned para to the hydroxyl group, the methoxy (-OCH₃) group is a potent electron-donating group. Its primary function is to enhance the stability of the phenoxy radical through resonance.[6][7] After the hydrogen atom is donated, the unpaired electron on the oxygen atom can be delocalized across the aromatic ring. The methoxy group actively participates in this delocalization, spreading the radical character and lowering the overall energy of the molecule, which significantly increases its stability.[8]

The interplay between steric and electronic effects is what makes sterically hindered phenols such as DTBMP highly effective antioxidants.

G DTBMP This compound (ArOH) Product Neutralized Molecule (RH) DTBMP->Product H• Donation Phenoxy Stable DTBMP Phenoxy Radical (ArO•) DTBMP->Phenoxy Oxidation Radical Free Radical (R•) Radical->DTBMP Encounter Phenoxy->Phenoxy

Caption: Core mechanism of free radical scavenging by this compound.

The 2,5-Substitution Pattern: A Structural Analysis

The specific 2,5-di-tert-butyl configuration distinguishes this isomer from the more common 2,4- and 2,6-isomers. The 2,6-isomer, for instance, has two ortho tert-butyl groups, providing maximum steric shielding to the hydroxyl group.[9] In contrast, the 2,5-isomer has only one ortho group. While this might suggest a slightly less stable phenoxy radical compared to the 2,6-isomer due to reduced steric protection, the electronic environment is also different. The relative positioning of the bulky groups can influence the planarity of the phenyl ring and the delocalization of the radical electron. Comparative studies between isomers are crucial to fully elucidate these subtleties, as even minor positional changes can significantly impact antioxidant activity.[2][10]

Caption: Formation and resonance stabilization of the 2,5-DTBMP phenoxy radical.

Experimental Protocols for Assessing Antioxidant Efficacy

To quantitatively determine the antioxidant activity of this compound, a suite of standardized in vitro assays can be employed. The following protocols provide a robust framework for such an evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Objective: To measure the capacity of DTBMP to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[11]

  • Methodology:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of DTBMP in a suitable solvent (e.g., methanol or ethanol).

    • In a 96-well plate, mix the DTBMP solutions with the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Objective: To measure the ability of DTBMP to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The FRAP assay measures the total antioxidant power of a compound through its reducing ability. The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in an intense blue color, which is monitored spectrophotometrically at 593 nm.[11]

  • Methodology:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the DTBMP solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • Quantify the antioxidant capacity by comparing the absorbance change to a standard curve, typically constructed using FeSO₄.

Potential for Pro-oxidant Activity and Metabolite Formation

It is critical for drug development professionals to recognize that under certain biological conditions, particularly in the presence of metal ions or peroxidases, phenolic antioxidants can exhibit pro-oxidant behavior.[5][12] The phenoxy radical, while relatively stable, can participate in redox cycling to generate reactive oxygen species. Furthermore, metabolic activation of compounds like BHA can lead to the formation of reactive intermediates, such as quinones, which may have toxicological implications.[13][14] Electron spin resonance (ESR) spectroscopy is a powerful technique to study the formation and stability of such free radical metabolites.[5] Any comprehensive evaluation of DTBMP should include an assessment of its potential to form such species under relevant physiological conditions.

Conclusion and Future Directions

This compound functions as a potent antioxidant through a well-defined mechanism of hydrogen atom donation, leading to the formation of a sterically hindered and resonance-stabilized phenoxy radical. The specific 2,5-substitution pattern of its tert-butyl groups, combined with the electron-donating methoxy group, provides a unique structural framework that warrants further investigation. While the foundational principles of its action can be inferred from the broader class of hindered phenols, there is a clear need for direct comparative studies of DTBMP against its isomers to fully characterize its antioxidant efficacy and potential toxicological profile. The experimental protocols outlined in this guide provide a clear path for researchers to undertake this necessary work, which will be invaluable for its potential application in pharmaceutical and other high-value sectors.

References

An In-depth Technical Guide on the Solubility of 2,5-Di-tert-butyl-4-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Di-tert-butyl-4-methoxyphenol, a synthetic antioxidant commonly utilized in various industrial applications. A thorough understanding of its solubility is critical for its effective use in formulation, synthesis, and quality control.

Physicochemical Properties

This compound is a phenolic compound with the following properties:

PropertyValue
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 99-102 °C[2]
Boiling Point Not readily available
CAS Number 1991-52-2[3]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, qualitative descriptions consistently indicate its general solubility in many common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative SolubilityReference
MethanolSoluble[4]
Organic Solvents (General)Soluble[5]

It is important to note that the term "soluble" is a qualitative description. For precise applications, experimental determination of solubility at the desired temperature and in the specific solvent system is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatic shaking incubator or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaking incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required time may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The logical flow of the solubility determination experiment can be visualized as follows:

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration in Thermostatic Shaker A->B C Sedimentation of Excess Solid B->C D Syringe Filtration of Supernatant C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (HPLC/GC) E->F G Calculation of Solubility F->G

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

References

A Comprehensive Technical Guide to 2,5-Di-tert-butyl-4-methoxyphenol (CAS: 1991-52-2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,5-Di-tert-butyl-4-methoxyphenol (DTBMP), also known as 2,5-Di-tert-butyl-4-hydroxyanisole, is a synthetic phenolic compound widely recognized for its antioxidant properties. As a derivative of butylated hydroxyanisole (BHA), it is of significant interest in the pharmaceutical, cosmetic, and food industries for its ability to prevent oxidative degradation. This technical guide provides an in-depth overview of DTBMP, consolidating its physicochemical properties, biological activities, relevant experimental protocols, and safety information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

DTBMP is a member of the methoxyphenol and phenol chemical classes.[1] Its structure, featuring two bulky tert-butyl groups and a methoxy group, contributes to its stability and potent antioxidant capabilities.[2] The key physicochemical data are summarized below.

PropertyValueReference
CAS Number 1991-52-2[3][4]
Molecular Formula C₁₅H₂₄O₂[4][5]
Molecular Weight 236.35 g/mol [1][4]
IUPAC Name This compound[1]
Synonyms 2,5-Di-tert-butyl-4-hydroxyanisole[4]
Melting Point 99-102 °C[3]
Boiling Point 337.8 °C at 760 mmHg[3]
Density 0.963 g/cm³[3]
InChI Key FLLRQABPKFCXSO-UHFFFAOYSA-N[1]
SMILES CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O[1]

Biological Activity and Mechanism of Action

Antioxidant Activity

The primary mechanism of action for DTBMP is its function as a free radical scavenger.[6][7] The phenolic hydroxyl group donates a hydrogen atom to neutralize highly reactive free radicals (like lipid radicals R•, RO•, or ROO•), thereby terminating the oxidative chain reactions that lead to product degradation.[6] The two sterically hindering tert-butyl groups on the aromatic ring enhance the stability of the resulting phenoxy radical, preventing it from initiating new radical chains.[7]

Antioxidant_Mechanism cluster_0 Radical Scavenging Process DTBMP DTBMP (Phenol) PhenoxyRadical Stabilized DTBMP Phenoxy Radical DTBMP->PhenoxyRadical Donates H• FreeRadical Free Radical (RO•) StableMolecule Stable Molecule (ROH) FreeRadical->StableMolecule Accepts H•

Caption: Free radical scavenging mechanism of DTBMP.

Anti-inflammatory Activity

While DTBMP alone has shown limited anti-inflammatory effects, its combination with other synthetic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) exhibits potent synergistic anti-inflammatory activity.[8] Studies on RAW264.7 macrophage cells demonstrated that a BHA/BHT combination significantly inhibited the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes following stimulation with lipopolysaccharide (LPS).[8][9][10] This suggests an interference with the pro-inflammatory signaling cascade, likely involving the NF-κB pathway.

Anti_Inflammatory_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Pathway NF-κB Pathway (IKK, IκB) MyD88->NFkB_Pathway NFkB NF-κB (p65/p50) NFkB_Pathway->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Cox2 & Tnfa Gene Expression Nucleus->Genes Inflammation Inflammatory Response Genes->Inflammation Inhibitor DTBMP / BHT Combination Inhibitor->NFkB_Pathway Inhibits

Caption: Proposed inhibition of the LPS-induced inflammatory pathway.

Toxicology and Other Effects

Despite its protective antioxidant effects, DTBMP and related BHA isomers are noted to have potential toxicity. Some studies indicate it may be tumorigenic and can induce lung toxicity in animal models.[4][8] Conversely, BHA administration has also been shown to protect against a range of chemical carcinogens by elevating the activity of detoxification enzymes like glutathione S-transferase.[11] This dual role highlights the need for careful dose and application considerations in drug development.

Experimental Protocols

Synthesis of this compound

Several routes exist for the synthesis of DTBMP, with varying degrees of regioselectivity and purity. The choice of method often depends on the desired purity of the 2,5-isomer versus its 3,5-isomer counterpart.

Starting MaterialKey ReagentsCatalystSelectivity / PurityKey ChallengeReference
p-Methoxyphenoltert-ButanolAcid (e.g., Zeolite)Low; mixture of 2- and 3- isomersPoor regioselectivity[12]
2-tert-ButylhydroquinoneDimethyl sulfateAlkaliHigh; 99% purity with <0.2% 3-isomerHandling of toxic dimethyl sulfate[12]
4-bromo-2-tert-butylphenolMethoxideCopper catalystVery high; >99% pure 2-isomerMulti-step synthesis[12][13]

Detailed Protocol: Synthesis from 4-bromo-2-tert-butylphenol [13]

This method provides substantially pure (>99%) this compound, avoiding difficult isomer separation.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-tert-butylphenol in an organic solvent such as methanol.

  • Reagent Addition: Add a methoxide source (e.g., sodium methoxide), a copper catalyst, and a formamide (e.g., N,N-dimethylformamide).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 70°C and the reflux temperature (approx. 90-95°C in methanol). Maintain for a sufficient duration to ensure complete reaction.

  • Work-up: After cooling the mixture, filter to remove the catalyst.

  • Extraction and Purification: The filtrate is subjected to extraction and washing. The final product can be further purified by fractional crystallization from a solvent like petroleum ether to yield the high-purity product.

Synthesis_Workflow Start Start Material (4-bromo-2-tert-butylphenol) Reaction Reaction Vessel (+ Methoxide, Catalyst) ~90-95°C Start->Reaction Filter Filtration (Remove Catalyst) Reaction->Filter Extract Extraction & Washing Filter->Extract Purify Crystallization (Petroleum Ether) Extract->Purify Product Final Product (>99% Pure DTBMP) Purify->Product

Caption: High-purity synthesis workflow for DTBMP.

Analytical and Bioassay Protocols

3.2.1 Quantification by High-Performance Liquid Chromatography (HPLC) [14]

This protocol allows for the quantification and purity assessment of DTBMP.

  • System: HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Prepare a stock solution of a DTBMP standard in methanol.

    • Create a series of dilutions from the stock to generate a calibration curve.

    • Prepare the sample by dissolving it in methanol, centrifuging to remove excipients, and filtering through a 0.45 µm syringe filter.

    • Inject 20 µL of the standard solutions and the sample solution.

    • Quantify the amount of DTBMP in the sample by comparing its peak area to the calibration curve.

3.2.2 DPPH Radical Scavenging Assay [7][15]

This assay measures the antioxidant capacity of DTBMP.

  • Materials: DTBMP, 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), methanol, 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a stock solution of DTBMP in methanol and create a series of dilutions.

    • In a 96-well plate, add 100 µL of each DTBMP dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is the concentration of DTBMP that scavenges 50% of the DPPH radicals.

Safety and Handling

DTBMP is a combustible solid that requires appropriate handling and storage. The safety data for the broader tert-butyl-4-methoxyphenol classification suggests potential health hazards.[16]

Safety AspectRecommendationReference
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child), H411 (Toxic to aquatic life with long lasting effects)[16][17]
Personal Protective Equipment (PPE) N95 dust mask, chemical safety goggles, protective gloves
Storage Store in a well-ventilated place. Keep container tightly closed.
Storage Class 11 - Combustible Solids

Note: GHS classifications are based on the general tert-butyl-4-methoxyphenol (CAS 25013-16-5) and should be considered as guidance for DTBMP.

Conclusion

This compound is a potent synthetic antioxidant with well-defined physicochemical properties. Its utility extends beyond simple preservation, with demonstrated synergistic anti-inflammatory activities that are of high interest in drug discovery and development. While its synthesis can be tailored for high purity, researchers must remain cognizant of its potential toxicological profile. The standardized protocols provided herein offer a solid foundation for the accurate analysis, application, and handling of this versatile compound in a research setting.

References

An In-depth Technical Guide to 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,5-Di-tert-butyl-4-methoxyphenol, a synthetic phenolic antioxidant of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and key biological activities, with a focus on its antioxidant and anti-inflammatory properties.

Chemical Identity and Synonyms

This compound is a member of the phenol and methoxybenzene classes.[1] A comprehensive list of its identifiers and synonyms is provided below to facilitate cross-referencing in research and literature.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 1991-52-2[1]
Molecular Formula C₁₅H₂₄O₂[1]
Molecular Weight 236.35 g/mol [1]
Synonyms 2,5-Di-tert-butyl-4-hydroxyanisole, 2,5-DBHA, Phenol, 2,5-bis(1,1-dimethylethyl)-4-methoxy-[1]
InChI InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3[1]
SMILES CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two primary methods are the Friedel-Crafts alkylation of 4-methoxyphenol and the selective methylation of 2,5-di-tert-butylhydroquinone. While the former is a traditional method, it often results in a mixture of isomers requiring further purification.[2] The latter method offers higher selectivity for the desired 2,5-isomer.

Synthesis via Friedel-Crafts Alkylation of 4-Methoxyphenol

This widely used industrial method involves the electrophilic substitution of tert-butyl groups onto the aromatic ring of 4-methoxyphenol using a tert-butylating agent like tert-butanol in the presence of an acid catalyst.[2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 4-methoxyphenol and a suitable solvent (e.g., cyclohexane).

  • Catalyst Addition: Slowly add an acid catalyst, such as phosphoric acid or sulfuric acid, to the stirring mixture.

  • Reactant Addition: Gradually add tert-butanol to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 120-160°C and maintain for 4-8 hours.[3]

  • Work-up: After cooling, the catalyst is filtered. The filtrate is then subjected to extraction and washing. The organic layer is washed with a 10% sodium hydroxide solution and then with water until neutral.[2]

  • Purification: The crude product is purified by recrystallization from a solvent like petroleum ether to separate the 2,5-isomer from the 3,5-isomer.[2][3]

Logical Workflow for Friedel-Crafts Alkylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 4-Methoxyphenol + Solvent B Add Acid Catalyst A->B C Add tert-Butanol B->C D Heat (120-160°C, 4-8h) C->D E Cool and Filter D->E F Extract and Wash E->F G Recrystallize F->G H Pure this compound G->H

Synthesis of this compound via Friedel-Crafts Alkylation.
Synthesis via Selective Methylation of 2,5-Di-tert-butylhydroquinone

This method provides a more selective route to the 2,5-isomer, minimizing the formation of the 3,5-isomer.[2]

Experimental Protocol:

  • Phase Preparation: In a reactor, charge 2,5-di-tert-butylhydroquinone, an aprotic solvent (e.g., n-hexane), and an aqueous alkali solution.

  • Catalysis: Introduce a phase-transfer catalyst.

  • Methylation: Add a methylating agent, such as dimethyl sulfate, to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase with water and then with a brine solution.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.

Logical Workflow for Selective Methylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2,5-Di-tert-butylhydroquinone + Solvent + Alkali B Add Phase-Transfer Catalyst A->B C Add Dimethyl Sulfate B->C D Monitor with HPLC C->D E Separate Organic Layer D->E F Wash with Water and Brine E->F G Recrystallize F->G H High-Purity this compound G->H

Synthesis of this compound via Selective Methylation.

Antioxidant Activity

This compound is a potent antioxidant, a property conferred by its sterically hindered phenolic hydroxyl group, which can readily donate a hydrogen atom to scavenge free radicals. Its antioxidant capacity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Antioxidant Data

The antioxidant efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Antioxidant AssayThis compound (or its isomer 3-tert-Butyl-4-methoxyphenol) IC50 (µg/mL)Standard Reference (IC50)
DPPH Radical Scavenging 15 - 40[4]Ascorbic Acid: ~5 µg/mL
ABTS Radical Scavenging 17 (for 2,4-DTBP)[5]Trolox: ~3 µg/mL

Note: IC50 values can vary depending on specific experimental conditions. The values for this compound's isomers are often used as a benchmark.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical (purple) to the non-radical form DPPH-H (yellow) by an antioxidant.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store in an amber bottle.[4]

    • Sample Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.[4]

  • Assay Procedure (96-well plate):

    • Add 100 µL of each working solution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Percentage of Radical Scavenging Activity (%RSA) = [ (A_control - A_sample) / A_control ] x 100

    • Plot %RSA against the concentration to determine the IC50 value.[4]

Experimental Workflow for DPPH Assay:

G A Prepare DPPH and Sample Solutions B Add Solutions to 96-well Plate A->B C Incubate in Dark (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate %RSA and IC50 D->E G A Prepare ABTS•+ Radical and Sample Solutions B Add Solutions to 96-well Plate A->B C Incubate (6-10 min) B->C D Measure Absorbance at 734 nm C->D E Calculate % Inhibition and IC50 D->E G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (COX-2, TNF-α) Nucleus->Inflammation activates BHA This compound BHA->IKK inhibits G BHA This compound RXR RXR BHA->RXR binds and activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer DNA DNA (PPRE) Heterodimer->DNA binds to Gene Target Gene Transcription (e.g., Adipogenesis) DNA->Gene regulates

References

An In-Depth Technical Guide to 2,5-Di-tert-butyl-4-methoxyphenol: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-tert-butyl-4-methoxyphenol is a synthetic phenolic compound with significant antioxidant properties. As a less common isomer of the widely used food additive Butylated Hydroxyanisole (BHA), it has garnered interest for its distinct chemical characteristics and biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of this compound. Detailed experimental protocols for its synthesis and antioxidant capacity assessment are provided, along with a summary of its key quantitative data. Furthermore, this guide elucidates its role in modulating critical cellular signaling pathways, including NF-κB, MAPK, and apoptosis, offering valuable insights for researchers in drug development and related scientific fields.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic antioxidants in the mid-20th century. The broader class of compounds, Butylated Hydroxyanisole (BHA), was first introduced as a food additive around 1947 to prevent the oxidation of fats and oils in various products.[1][2][3] BHA is commercially available as a mixture of two isomers: the major 3-tert-butyl-4-methoxyphenol and the minor 2-tert-butyl-4-methoxyphenol.[1]

While a specific "discovery" paper detailing the initial synthesis and characterization of the 2,5-di-tert-butyl isomer is not readily apparent in historical records, its existence and synthesis were known to the scientific community by the mid-1950s. A 1955 publication in the Journal of the American Chemical Society mentions this compound, indicating its availability and study at that time.[4] Early research on hindered phenols focused on their antioxidant capabilities, with the bulky tert-butyl groups being recognized for their ability to stabilize the phenoxy radical formed during the scavenging of free radicals.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 1991-52-2
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
Melting Point 99-102 °C
Boiling Point Not available
Solubility Insoluble in water; soluble in organic solvents such as methanol, ethanol, and petroleum ether.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The two primary methods are the Friedel-Crafts alkylation of p-methoxyphenol and the methylation of 2,5-di-tert-butylhydroquinone.

Experimental Protocol: Friedel-Crafts Alkylation of p-Methoxyphenol

This method involves the reaction of p-methoxyphenol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst.

Materials:

  • p-Methoxyphenol

  • tert-Butanol

  • Sulfuric acid (or another suitable acid catalyst)

  • Petroleum ether (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-methoxyphenol in an excess of tert-butanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Heat the mixture to 50°C and maintain this temperature for the duration of the reaction.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from petroleum ether to yield this compound as a crystalline solid.

Experimental Protocol: Methylation of 2,5-di-tert-butylhydroquinone

This method offers a more selective route to the desired product.

Materials:

  • 2,5-di-tert-butylhydroquinone

  • Dimethyl sulfate

  • Sodium hydroxide

  • A suitable solvent (e.g., methanol)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,5-di-tert-butylhydroquinone in methanol.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide.

  • While maintaining the low temperature, add dimethyl sulfate dropwise from a dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the resulting solid by recrystallization.

Antioxidant Mechanism and Activity Assays

The primary mechanism of antioxidant action for this compound is as a free radical scavenger. The phenolic hydroxyl group donates a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and sterically hindered by the two bulky tert-butyl groups, which prevents it from initiating further radical reactions.

Antioxidant_Mechanism cluster_0 Free Radical Scavenging by this compound Phenol This compound (Ar-OH) Phenoxy_Radical Stabilized Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Free radical scavenging mechanism.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add an equal volume of the DPPH solution to each well.

  • Include a control well containing methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a wavelength of approximately 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant effects, this compound and related phenolic antioxidants have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on phenolic antioxidants suggest that they can inhibit the activation of this pathway. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5][6]

NFkB_Inhibition cluster_1 NF-κB Signaling Pathway Inhibition cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression p65_p50_nuc->Gene_Expression Compound 2,5-Di-tert-butyl- 4-methoxyphenol Compound->IKK Inhibition

Caption: Inhibition of the NF-κB pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes such as proliferation, differentiation, and stress responses. Phenolic antioxidants have been observed to modulate this pathway, often by inhibiting the phosphorylation of key kinases like p38, ERK1/2, and JNK, which can in turn affect downstream cellular responses.[7][8]

MAPK_Modulation cluster_2 MAPK Signaling Pathway Modulation Stimulus Cellular Stress / Growth Factors MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation Response Cellular Response MAPK->Response Compound 2,5-Di-tert-butyl- 4-methoxyphenol Compound->MAPK Inhibition of Phosphorylation

Caption: Modulation of the MAPK pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. Certain phenolic compounds have been shown to induce apoptosis in cancer cells. The mechanism can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, activation of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3) has been observed.[9][10][11]

Apoptosis_Induction cluster_3 Apoptosis Induction Pathway Compound 2,5-Di-tert-butyl- 4-methoxyphenol Extrinsic Extrinsic Pathway Compound->Extrinsic Intrinsic Intrinsic Pathway Compound->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Activation Caspase9 Caspase-9 Intrinsic->Caspase9 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols: 2,5-Di-tert-butyl-4-methoxyphenol as an In Vitro Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,5-Di-tert-butyl-4-methoxyphenol, a synthetic phenolic antioxidant, in various in vitro antioxidant assays. This document includes detailed experimental protocols, data presentation tables for comparative analysis, and diagrams illustrating key mechanisms and workflows. This compound is a valuable compound for studying oxidative stress and evaluating antioxidant efficacy in a laboratory setting.[1][2]

Mechanism of Antioxidant Action

This compound primarily functions as a free radical scavenger through a hydrogen atom transfer (HAT) mechanism. The hydroxyl (-OH) group on the phenol ring readily donates a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and sterically hindered by the two bulky tert-butyl groups, which prevents it from initiating further radical reactions.[1]

Data Presentation: In Vitro Antioxidant Activity

The antioxidant capacity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes typical IC50 values for Butylated Hydroxyanisole (BHA), of which this compound is an isomer, in common in vitro antioxidant assays.

Antioxidant Assay Compound Typical IC50 Range (µg/mL)
DPPH Radical Scavenging AssayBHA5.2[3]
ABTS Radical Cation Decolorization AssayBHT (for comparison)Not specified for BHA, but BHT has a Trolox Equivalent Antioxidant Capacity (TEAC) of 1.29 ± 0.04[3]

Note: IC50 values can vary depending on specific experimental conditions such as solvent, incubation time, and initial radical concentration. The values presented are indicative ranges found in the literature.[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep purple DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[1][4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

Procedure:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store in an amber bottle in the dark at 4°C and prepare fresh daily.[4][5] The absorbance of the working solution should be around 1.0 ± 0.1 at 517 nm.[4]

    • Sample Stock Solution (e.g., 1 mg/mL): Dissolve this compound in methanol.

    • Sample and Positive Control Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • Add 100 µL of each sample dilution or positive control to separate wells of a 96-well plate.[5]

    • Prepare a negative control well containing 100 µL of methanol.[5]

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells and mix thoroughly.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[4][5]

  • Calculation of Results:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the negative control.

      • A_sample is the absorbance of the sample or positive control.[5]

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.[1][5]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[1]

    • Potassium Persulfate Solution (2.45 mM): Dissolve K₂S₂O₈ in water to a final concentration of 2.45 mM.[1]

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to allow for radical generation.[1][5]

    • ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[1][5]

    • Sample Stock Solution and Dilutions: Prepare as described in the DPPH protocol.

  • Assay Procedure:

    • Add 20 µL of each sample dilution or positive control to separate wells of a 96-well plate.[1]

    • Add 180 µL of the ABTS•+ working solution to each well.[1]

    • Incubate the plate at room temperature for 6-10 minutes.[1][5]

    • Measure the absorbance at 734 nm.[1]

  • Calculation of Results:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay assesses the ability of an antioxidant to inhibit lipid peroxidation, often measured by the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.[3]

Materials:

  • This compound

  • Tissue homogenate (e.g., from rat liver) or a lipid source (e.g., linoleic acid)

  • Inducing agent (e.g., FeSO₄)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the lipid source, inducing agent, and various concentrations of this compound or a positive control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to induce lipid peroxidation.

  • Termination of Reaction: Stop the reaction by adding TCA.

  • Color Development: Add TBA reagent and heat the mixture (e.g., in a boiling water bath for 15-30 minutes). This leads to the formation of a pink-colored MDA-TBA adduct.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

  • Calculation: Calculate the percentage inhibition of lipid peroxidation compared to a control without the antioxidant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound, as a phenolic antioxidant, can influence cellular signaling pathways involved in oxidative stress and inflammation. By scavenging reactive oxygen species (ROS), it can downregulate the expression and activity of inflammatory mediators.[1] For instance, ROS can act as signaling molecules to promote the production of pro-inflammatory cytokines like TNF-α and the expression of enzymes like COX-2.[1][6] Antioxidants can inhibit these processes.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Antioxidant Intervention Pro-inflammatory Stimuli Pro-inflammatory Stimuli ROS Increased ROS Pro-inflammatory Stimuli->ROS TNFa TNF-α Production ROS->TNFa COX2 COX-2 Expression ROS->COX2 Inflammation Inflammation TNFa->Inflammation COX2->Inflammation Antioxidant This compound Antioxidant->ROS Inhibits

Caption: Inhibition of Inflammatory Pathways by this compound.

Another critical pathway is the Nrf2-Keap1 pathway, which regulates the expression of numerous antioxidant and detoxification genes.[3] Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes.[3]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_degraded Degraded Keap1 Keap1_Nrf2->Keap1_degraded Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Antioxidant This compound Antioxidant->ROS Scavenges ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Nrf2-Keap1 Signaling Pathway Activation.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro antioxidant assays described.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis prep_sample Prepare Sample and Positive Control Dilutions add_sample Add 100 µL Sample/ Control to Plate prep_sample->add_sample prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph add_sample->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: General Workflow for DPPH Antioxidant Assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis prep_sample Prepare Sample and Positive Control Dilutions add_sample Add 20 µL Sample/ Control to Plate prep_sample->add_sample prep_abts Prepare ABTS•+ Working Solution add_abts Add 180 µL ABTS•+ Solution prep_abts->add_abts add_sample->add_abts incubate Incubate 6-10 min add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: General Workflow for ABTS Antioxidant Assay.

References

Application Notes and Protocols for 2,5-Di-tert-butyl-4-methoxyphenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2,5-Di-tert-butyl-4-methoxyphenol in cell culture experiments. The protocols outlined below are intended to serve as a starting point for investigating the biological effects of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

Compound Information:

PropertyValue
Synonyms 2,5-bis(1,1-dimethylethyl)-4-methoxyphenol
CAS Number 1991-52-2
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol

Data Presentation: Quantitative Effects

Due to the limited availability of quantitative data specifically for this compound, the following tables summarize the effects of the closely related antioxidant, 2-tert-butyl-4-methoxyphenol (a Butylated Hydroxyanisole - BHA isomer), in various cell lines. This data can be used as a reference point for designing experiments with this compound, though empirical determination of optimal concentrations is crucial.

Table 1: Cytotoxicity of 2-tert-butyl-4-methoxyphenol (BHA)

Cell LineAssayExposure Time (hours)IC₅₀ / EC₅₀
A549 (human lung cancer)MTT24~0.55 mM
A549 (human lung cancer)MTT48~0.4 mM
A549 (human lung cancer)MTT72~0.3 mM
HL-60 (human promyelocytic leukemia)Not specifiedNot specified0.2-0.3 mM
HSC-2 (human squamous cell carcinoma)Not specifiedNot specified0.2-0.3 mM
Vero (normal kidney epithelial)MTTNot specified32 µM

Table 2: Anti-inflammatory Effects of 2-tert-butyl-4-methoxyphenol (BHA) in RAW264.7 Macrophages

Inflammatory StimulusTarget Gene/ProteinMolar Ratio (BHT:BHA)Inhibition
LPSCox2 mRNA expression1:2, 2:1Potent Inhibition
LPSTnfa mRNA expression1:2, 2:1~50%

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a high-concentration stock solution of this compound and subsequent dilutions to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • 37°C water bath (optional)

  • Complete cell culture medium

Procedure:

  • Primary Stock Solution (100 mM):

    • In a chemical fume hood, accurately weigh 23.64 mg of this compound.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, light-protected cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solutions:

    • Thaw an aliquot of the 100 mM primary stock solution at room temperature immediately before use.

    • Perform serial dilutions in your complete cell culture medium to achieve the desired final concentrations.

    • Example: To prepare a 100 µM working solution, dilute the 100 mM stock 1:1000 (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium).

    • Solvent Control: It is critical to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically at or below 0.1%. Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound.

    • Gently mix the final working solution before adding it to your cell cultures.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 23.64 mg of Compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Cryovials vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock in Culture Medium thaw->dilute addToCells Add to Cell Culture dilute->addToCells

Caption: Workflow for preparing this compound solutions.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate for 24 hours.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

G seed Seed Cells in 96-well Plate treat Treat with Compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 3: Anti-inflammatory Activity Assessment in Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • This compound working solutions

  • Reagents for RNA extraction and qRT-PCR

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed the cells in appropriate culture plates. Allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 hours for RNA analysis, 24 hours for cytokine analysis in the supernatant).

  • Gene Expression Analysis (qRT-PCR):

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes such as Cox2 and Tnfa.[1]

    • Use a housekeeping gene (e.g., 18S rRNA or Actb) for normalization.[1]

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of secreted cytokines like TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Potential Signaling Pathway Modulation

Phenolic antioxidants, including compounds structurally related to this compound, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway:

Lipopolysaccharide (LPS) can activate the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound may inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

G cluster_nfkb NF-κB Activation cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) Compound 2,5-Di-tert-butyl- 4-methoxyphenol Compound->IKK Inhibition Inhibition IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA DNA->Inflammation

Caption: Potential inhibition of the LPS-induced NF-κB signaling pathway.

MAPK Signaling Pathway:

The mitogen-activated protein kinase (MAPK) pathways, including p38, ERK1/2, and JNK, are also activated by inflammatory stimuli and play a crucial role in the regulation of inflammatory responses. Inhibition of MAPK phosphorylation is another potential mechanism by which this compound may exert its anti-inflammatory effects.

G Stimulus Inflammatory Stimulus (e.g., LPS) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases p38 p38 UpstreamKinases->p38 ERK ERK1/2 UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound 2,5-Di-tert-butyl- 4-methoxyphenol Compound->UpstreamKinases

Caption: Potential modulation of the MAPK signaling pathway.

References

Application Notes: 2,5-Di-tert-butyl-4-methoxyphenol in Lipid Peroxidation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Di-tert-butyl-4-methoxyphenol is a synthetic phenolic antioxidant. Structurally, it is an isomer of Butylated Hydroxyanisole (BHA), a widely used antioxidant in the food, cosmetic, and pharmaceutical industries for preventing oxidative degradation.[1] Due to its ability to effectively scavenge free radicals, it serves as a valuable tool in research, particularly as a reference compound or positive control in in-vitro antioxidant capacity and lipid peroxidation assays.[1]

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to damage of cellular membranes and the formation of reactive secondary products like malondialdehyde (MDA).[2] This process is implicated in the pathophysiology of numerous diseases, making the study of compounds that can inhibit it a critical area of research.[2][3]

Mechanism of Action

This compound functions as a potent antioxidant by acting as a radical scavenger, effectively terminating the chain reaction of lipid peroxidation.[2][4] The mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to lipid radicals (such as RO• or ROO•). This converts the highly reactive lipid radicals into more stable, non-radical forms (ROH or ROOH), thereby halting the propagation of oxidative damage.[4]

The two tert-butyl groups on the phenol ring provide significant steric hindrance. This structural feature enhances the stability of the phenoxyl radical formed after the hydrogen atom is donated, preventing it from initiating new oxidation chains and making the compound a highly effective terminating agent.[2][4]

A Lipid Peroxyl Radical (ROO•) C Lipid Hydroperoxide (ROOH) A->C H• Acceptance B This compound (ArOH) D Stable Phenoxyl Radical (ArO•) B->D H• Donation E Chain Reaction Terminated D->E

Caption: Antioxidant mechanism of this compound.

Quantitative Data Summary

The antioxidant capacity of phenolic compounds is often expressed as the IC50 value, which is the concentration required to inhibit 50% of the radical activity. Lower IC50 values are indicative of higher antioxidant potential. The table below presents comparative antioxidant activity for structurally related phenolic antioxidants.

Compound Assay IC50 Value
2,4-Di-tert-butylphenolDPPH2.73 µg/mL
Butylated Hydroxytoluene (BHT)DPPH3.26 µg/mL
2,6-Di-tert-butyl-4-ethylphenolDPPH3.21 µg/mL
2,6-Di-tert-butyl-4-methoxyphenolDPPH6.54 µg/mL
3-tert-Butyl-4-methoxyphenol (BHA isomer)DPPH15 - 40 µg/mL[1]
3-tert-Butyl-4-methoxyphenol (BHA isomer)ABTS5 - 15 µg/mL
(Note: Data for various related phenolic antioxidants are presented to provide a comparative context for antioxidant activity.[2] IC50 values can vary based on specific experimental conditions.[1])

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary breakdown product.[5] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperatures to form a pink-colored adduct that can be measured spectrophotometrically.[2]

Experimental Workflow

prep Sample Preparation (e.g., tissue homogenate in PBS) + Test Compound / Control induce Induce Peroxidation (e.g., FeSO₄/ascorbate) prep->induce incubate1 Incubate at 37°C (e.g., 1 hour) induce->incubate1 terminate Terminate Reaction (Add Trichloroacetic Acid - TCA) incubate1->terminate centrifuge1 Centrifuge to Precipitate Proteins terminate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant tba Add TBA Solution supernatant->tba heat Heat in Boiling Water Bath (e.g., 20-30 min) tba->heat cool Cool Samples heat->cool measure Measure Absorbance at ~532 nm cool->measure

Caption: Experimental workflow for the TBARS assay.

Materials

  • Lipid Source: Rat liver microsomes, brain homogenate, or linoleic acid emulsion.

  • Test Compound: this compound stock solution (e.g., in ethanol).

  • Positive Control: Butylated Hydroxytoluene (BHT).[2]

  • Oxidation Inducer: Ferrous sulfate (FeSO₄) and ascorbate solution.

  • TCA Solution: Trichloroacetic acid (e.g., 20% w/v).[6]

  • TBA Solution: Thiobarbituric acid (e.g., 0.67% w/v).[6]

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure

  • Sample Preparation: Prepare a suspension of the lipid source in PBS.

  • Incubation: In separate tubes, add the lipid suspension, followed by various concentrations of the test compound (this compound) or the positive control (BHT).[2] Include a control group with no antioxidant.

  • Initiation: Add the oxidation inducer (e.g., FeSO₄/ascorbate) to all tubes except for a blank group.[2]

  • Reaction: Incubate the mixtures in a shaking water bath at 37°C for a specified time (e.g., 1 hour).[2]

  • Termination: Stop the reaction by adding ice-cold TCA solution to each tube to precipitate proteins.[2][6]

  • Centrifugation: Centrifuge the samples (e.g., at 4000 x g for 10 minutes) to pellet the precipitated proteins.[6]

  • Color Development: Transfer the supernatant to a new set of tubes. Add the TBA solution to each tube and mix well.[2][6]

  • Heating: Heat the tubes in a boiling water bath for 20-30 minutes to facilitate the formation of the MDA-TBA adduct.[2][6]

  • Cooling: After heating, cool the tubes to room temperature.[2]

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[2][6] The level of lipid peroxidation is proportional to the absorbance.

Protocol 2: Lipid Hydroperoxide (LPO) Assay using Ferrous Oxidation-Xylenol Orange (FOX) Method

This assay directly measures lipid hydroperoxides, the primary products of lipid peroxidation. The method is based on the principle that hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) under acidic conditions. The resulting Fe³⁺ ions form a colored complex with xylenol orange, which can be quantified.[7]

Experimental Workflow

sample Lipid-Containing Sample + Test Compound / Control induce Induce Peroxidation (e.g., AAPH or Fe²⁺/H₂O₂) sample->induce extract Lipid Extraction (e.g., Chloroform/Methanol) induce->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Lipid Layer (Bottom Chloroform Layer) separate->collect reagent Add FOX Reagent (FeSO₄, Xylenol Orange, H₂SO₄) collect->reagent incubate Incubate at Room Temp (e.g., 30 min in the dark) reagent->incubate measure Measure Absorbance at ~560 nm incubate->measure

Caption: Experimental workflow for the LPO (FOX) assay.

Materials

  • Sample: Plasma, tissue homogenate, or liposomes.

  • Test Compound: this compound.

  • Extraction Solvents: Deoxygenated methanol and chloroform.[8]

  • FOX Reagent:

    • Ammonium ferrous sulfate

    • Xylenol orange

    • Sulfuric acid

    • Sorbitol or Butylated Hydroxytoluene (BHT) can be included to improve stability and prevent further oxidation during the assay.

  • Standard: Hydrogen peroxide or cumene hydroperoxide solution for calibration curve.[7]

Procedure

  • Sample Incubation: Prepare the biological sample and incubate it with or without the test compound (this compound) and an oxidation inducer.

  • Lipid Extraction:

    • To a known volume of the sample (e.g., 500 µL), add an equal volume of deoxygenated methanol and vortex thoroughly.[8]

    • Add two volumes of cold, deoxygenated chloroform (e.g., 1 mL) and vortex again to ensure complete mixing.[8]

  • Phase Separation: Centrifuge the mixture at 1500 x g for 5 minutes at a low temperature (0-4°C). This will separate the mixture into an upper aqueous/methanol layer, a middle protein layer, and a lower chloroform layer containing the lipids.[8]

  • Collection: Carefully collect the bottom chloroform layer containing the lipid hydroperoxides and transfer it to a new tube.[8]

  • Assay Reaction:

    • Add the collected lipid extract to the FOX reagent.

    • Incubate the mixture at room temperature for approximately 30 minutes, protected from light.

  • Measurement: Measure the absorbance of the ferric-xylenol orange complex at 560 nm.[7]

  • Quantification: Calculate the concentration of lipid hydroperoxides in the sample by comparing its absorbance to a standard curve prepared with known concentrations of a hydroperoxide standard.[7]

References

Application Notes and Protocols for 2,5-Di-tert-butyl-4-hydroxyanisole in Oxidative Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,5-Di-tert-butyl-4-hydroxyanisole (DTBH4A) in the study of oxidative stress. DTBH4A, a synthetic phenolic antioxidant, serves as a valuable tool for investigating cellular defense mechanisms against reactive oxygen species (ROS) and for the development of novel therapeutic strategies targeting oxidative stress-related pathologies.

Mechanism of Action

2,5-Di-tert-butyl-4-hydroxyanisole combats oxidative stress through a multi-faceted approach. Its primary mechanisms include direct scavenging of free radicals and modulation of intracellular signaling pathways that govern the cellular antioxidant response.[1]

  • Direct ROS Scavenging: The phenolic hydroxyl group in DTBH4A can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions that target cellular components like lipids, proteins, and DNA.[2]

  • Modulation of the Nrf2 Signaling Pathway: DTBH4A is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stressors or activators like DTBH4A, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their upregulation.[1] This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[4]

Key Applications in Oxidative Stress Research

  • Cytoprotection Studies: Investigating the protective effects of DTBH4A against oxidative damage induced by various stressors such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP), and xenobiotics.

  • Mechanistic Studies of Antioxidant Signaling: Elucidating the role of the Nrf2 pathway and other signaling cascades in the cellular response to oxidative stress.

  • Drug Discovery and Development: Screening for and characterizing novel antioxidant compounds, using DTBH4A as a reference compound.

  • Toxicology Studies: Assessing the mechanisms of chemically-induced oxidative stress and the potential of antioxidants to mitigate toxicity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the antioxidant and cytoprotective effects of compounds structurally related to DTBH4A, such as butylated hydroxyanisole (BHA). These values can serve as a starting point for experimental design with DTBH4A, though optimal concentrations should be determined empirically for each specific cell type and experimental condition.

Table 1: In Vitro Antioxidant Activity

AssayTest CompoundIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
DPPH Radical Scavenging2,4-Di-tert-butylphenol60Ascorbic AcidNot Reported

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to scavenge 50% of the DPPH radicals. Data for 2,4-Di-tert-butylphenol is presented as a representative phenolic antioxidant.[5]

Table 2: Cytoprotective Effects Against Oxidative Stress

Cell LineOxidative StressorStressor ConcentrationTest CompoundPre-treatment ConcentrationEndpointResult
Primary Mouse HepatocytesH₂O₂1000 µMBHA0-10 µMCell Viability (MTT Assay)Significant attenuation of H₂O₂-induced cell death

Data for Butylated Hydroxyanisole (BHA) is presented as a representative compound.[2]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines a method to assess the direct free radical scavenging activity of DTBH4A.

Materials:

  • 2,5-Di-tert-butyl-4-hydroxyanisole (DTBH4A)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.[5]

  • Preparation of DTBH4A Solutions: Prepare a stock solution of DTBH4A in methanol. From the stock solution, create a series of dilutions to obtain a range of concentrations to be tested.

  • Assay: a. To a 96-well plate, add 100 µL of each DTBH4A dilution. b. Add 100 µL of the DPPH solution to each well. c. For the control, add 100 µL of methanol instead of the DTBH4A solution. d. Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Assessment of Cytoprotection against H₂O₂-induced Oxidative Stress

This protocol details the evaluation of DTBH4A's ability to protect cells from oxidative damage.

Materials:

  • Cell line of interest (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • 2,5-Di-tert-butyl-4-hydroxyanisole (DTBH4A)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with DTBH4A: Treat the cells with various concentrations of DTBH4A (prepared in culture medium) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve DTBH4A).

  • Induction of Oxidative Stress: After pre-treatment, remove the medium and expose the cells to H₂O₂ in serum-free medium for a specified duration (e.g., 3-6 hours). The optimal H₂O₂ concentration and exposure time should be determined in preliminary experiments to induce a significant but sub-lethal level of cell death.[2]

  • Cell Viability Assessment (MTT Assay): a. After H₂O₂ treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals form. c. Remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals. d. Measure the absorbance at 570 nm.[2]

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot Analysis of Nrf2 Activation

This protocol describes the detection of Nrf2 nuclear translocation, a key indicator of its activation.

Materials:

  • Cell line of interest

  • 2,5-Di-tert-butyl-4-hydroxyanisole (DTBH4A)

  • Cell lysis buffer (for nuclear and cytoplasmic fractionation)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with DTBH4A for various time points.

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each fraction on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and GAPDH. d. Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3]

  • Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1) and cytoplasmic Nrf2 levels to the cytoplasmic loading control (GAPDH). An increase in the nuclear-to-cytoplasmic Nrf2 ratio indicates activation.

Visualizations

Signaling Pathway Diagram

Nrf2_Activation_by_DTBH4A cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTBH4A 2,5-Di-tert-butyl-4-hydroxyanisole Keap1_Nrf2 Keap1-Nrf2 Complex DTBH4A->Keap1_Nrf2 induces dissociation ROS ROS ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) Transcription->Antioxidant_Genes

Caption: Nrf2 activation pathway induced by DTBH4A.

Experimental Workflow Diagram

Cytoprotection_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_dtbh4a Prepare DTBH4A dilutions pretreat Pre-treat with DTBH4A seed_cells->pretreat prepare_h2o2 Prepare H2O2 solution prepare_dtbh4a->pretreat induce_stress Induce Oxidative Stress with H2O2 prepare_h2o2->induce_stress pretreat->induce_stress mtt_assay Perform MTT Assay induce_stress->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data

Caption: Workflow for assessing cytoprotection.

References

Application Notes and Protocols for the Analytical Detection of 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,5-Di-tert-butyl-4-methoxyphenol, a synthetic phenolic antioxidant. While this compound is utilized in various industrial applications, including as a stabilizer in plastics and other materials, its detection is crucial for quality control, safety assessment, and research purposes. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for structurally similar phenolic antioxidants and provide a strong foundation for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of phenolic compounds due to its suitability for non-volatile and thermally labile substances. The following protocol is adapted from a validated method for the analysis of butylated hydroxyanisole (BHA) isomers.

Quantitative Data

The following table summarizes the performance data of a validated RP-HPLC-UV/Vis method for the quantification of a structurally similar compound, 3-tert-butyl-4-methoxyphenol. These values can serve as a benchmark for the validation of a method for this compound.

Validation ParameterPerformance Characteristic
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL
Accuracy (Recovery)95 - 105%
Precision (RSD%)< 5%
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

4. Sample Preparation:

  • Solid Samples (e.g., Polymers, Food):

    • Weigh a representative portion of the homogenized sample.

    • Perform a solvent extraction using a suitable solvent such as methanol or a mixture of hexane and acetonitrile. Sonication or soxhlet extraction can be employed to improve efficiency.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Liquid Samples (e.g., Cosmetic Formulations):

    • Dilute the sample with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the concentration of the analyte in the sample using the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Sample_Prep Sample Preparation (Extraction/Dilution) Sample->Sample_Prep Std_Prep Standard Preparation HPLC_System HPLC System Equilibration Std_Prep->HPLC_System Injection Injection Sample_Prep->Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_ID Peak Identification (Retention Time) Chromatogram->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. It provides both quantitative data and structural information, confirming the identity of the analyte. The following protocol is based on methods for the analysis of other phenolic antioxidants in various matrices.[1][2]

Quantitative Data

The following table presents typical performance data for the GC-MS analysis of phenolic antioxidants. These values should be established and validated for this compound in the specific matrix of interest.

Validation ParameterPerformance Characteristic
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantitation (LOQ)~0.015 µg/mL
Accuracy (Recovery)90 - 110%
Precision (RSD%)< 10%
Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

  • Solvents for extraction and dilution (e.g., dichloromethane, hexane, methanol)

  • Syringes, vials, and other standard laboratory glassware

2. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

    • Suggested SIM ions: To be determined from the mass spectrum of a pure standard. Likely ions would include the molecular ion and characteristic fragment ions.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

4. Sample Preparation:

  • Solid Samples (e.g., Plastics, Food):

    • Grind or mill the sample to increase surface area.

    • Perform a solvent extraction with an appropriate solvent (e.g., dichloromethane or hexane) using techniques like sonication, soxhlet, or accelerated solvent extraction (ASE).

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Concentrate the extract and reconstitute in a suitable solvent for GC-MS analysis.

  • Liquid Samples (e.g., Oils, Cosmetics):

    • Perform a liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.

    • The organic phase may be further cleaned up using SPE.

    • Concentrate the final extract before injection.

5. Analysis Procedure:

  • Inject the working standard solutions to establish a calibration curve and determine the retention time of the analyte.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by its retention time and the presence of characteristic ions.

  • Quantify the analyte concentration using the calibration curve based on the peak area of a selected ion.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Sample_Prep Sample Preparation (Extraction & Clean-up) Sample->Sample_Prep Std_Prep Standard Preparation GC_System GC-MS System Setup Std_Prep->GC_System Injection Injection Sample_Prep->Injection GC_System->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (SIM/Full Scan) Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum Analysis Mass_Analysis->Mass_Spectrum Quantification Quantification (Calibration Curve) TIC->Quantification Mass_Spectrum->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Disclaimer: The provided protocols and quantitative data are based on methods for structurally similar compounds and should be adapted and validated for the specific analysis of this compound in the user's matrix of interest. Method validation should be performed according to relevant guidelines to ensure accuracy, precision, and reliability of the results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-butyl-4-methoxyphenol, an isomer of butylated hydroxyanisole (BHA), is a synthetic phenolic antioxidant utilized to prevent oxidative degradation in various products, including pharmaceuticals, cosmetics, and food. Its role in stabilizing formulations by inhibiting free radical formation makes its accurate quantification crucial for quality control, stability studies, and regulatory compliance. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the reliable determination of this compound.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous component. The analyte is quantified by comparing its peak area to that of a known standard.

Data Presentation

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in Table 1. These parameters can be adapted based on the specific instrumentation and sample matrix.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
Instrumentation HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C
Detection Wavelength 285 nm
Method Validation Parameters

The performance of an HPLC method for similar synthetic phenolic antioxidants is summarized in Table 2, providing typical validation characteristics.[1][2][3]

Table 2: Summary of Method Validation Data for Phenolic Antioxidants

Validation ParameterTypical Performance CharacteristicReference
Linearity Range 1 - 300 mg/L[1][2]
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) 0.02 - 0.67 mg/L[2]
Limit of Quantification (LOQ) 0.06 - 2.03 mg/L[2]
Precision (%RSD) < 5%[1]
Accuracy (Recovery) 80.4 - 119.0%[2]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 mg/L): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 mg/L).

Sample Preparation

The sample preparation procedure is critical and will vary depending on the matrix. A general protocol for a cosmetic cream is provided below.

  • Weighing: Accurately weigh a known amount of the sample (e.g., 1 gram) into a suitable container.

  • Extraction: Add a defined volume of a suitable extraction solvent, such as methanol or a mixture of methanol and acetonitrile.[5]

  • Homogenization: Vortex or sonicate the sample to ensure the complete extraction of this compound from the matrix.

  • Centrifugation: Centrifuge the sample to separate any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary to remove interfering components.[6]

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Blank Injection: Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Calibration Curve: Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Sample Injection: Inject the prepared sample solutions.

  • Data Analysis: Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Calibration_Curve Calibration Curve Plotting Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc Calibration_Curve->Concentration_Calc validation_parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Precision Precision Method_Validation->Precision Accuracy Accuracy Method_Validation->Accuracy Sensitivity Sensitivity Method_Validation->Sensitivity Robustness Robustness Method_Validation->Robustness Linearity->Precision Linearity->Accuracy LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

References

Application Note: Quantification of 2,5-Dihydroxybenzohydroxamic Acid (2,5-DBHA) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,5-Dihydroxybenzohydroxamic Acid (2,5-DBHA) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of 2,5-DBHA, a derivatization step is essential to facilitate its passage through the GC system. This protocol describes a silylation method to create a more volatile trimethylsilyl (TMS) derivative of 2,5-DBHA, enabling accurate and reproducible quantification. The method is intended for researchers, scientists, and drug development professionals working on the characterization and quantification of hydroxamic acid derivatives.

Introduction

2,5-Dihydroxybenzohydroxamic Acid (2,5-DBHA) is a compound of interest in various fields, including medicinal chemistry and drug development, due to its potential as a metal-chelating agent and enzyme inhibitor. Accurate quantification of 2,5-DBHA in biological samples is crucial for pharmacokinetic studies, metabolism research, and overall drug efficacy and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] However, the direct analysis of polar and non-volatile compounds like 2,5-DBHA by GC-MS is challenging.[2][3]

Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable compounds suitable for GC-MS analysis.[2][3] Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for compounds containing hydroxyl and carboxyl groups.[4][5] This application note provides a detailed protocol for the silylation of 2,5-DBHA followed by its quantification using GC-MS.

Experimental Protocols

Sample Preparation
  • Extraction from Biological Matrix (e.g., Plasma):

    • To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol: Silylation
  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and may require optimization for different instruments.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms UI (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium (99.999%)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial: 100°C, hold for 2 minutes- Ramp: 15°C/min to 300°C- Hold: 300°C for 5 minutes
MS Transfer Line Temp. 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50 - 600
Acquisition Mode Full Scan for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of derivatized 2,5-DBHA. The peak area of a characteristic ion of the derivatized 2,5-DBHA is plotted against the concentration. Based on the analysis of the trimethylsilyl derivative of the structurally similar 2,5-dihydroxybenzoic acid, characteristic ions for tri-TMS-2,5-DBHA are expected.[6]

Table 1: Hypothetical Quantitative Data for 2,5-DBHA-3TMS

Parameter Value
Retention Time (min) ~15.2
Quantification Ion (m/z) [M-15]+
Qualifier Ion 1 (m/z) [M-89]+
Qualifier Ion 2 (m/z) [M-147]+
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linear Range 1.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995

Note: The mass-to-charge ratios (m/z) are hypothetical and based on expected fragmentation patterns of silylated compounds. The molecular ion (M+) would correspond to the fully silylated 2,5-DBHA.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sp1 Biological Sample (e.g., Plasma) sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Solvent Evaporation sp4->sp5 d1 Add BSTFA + 1% TMCS & Pyridine sp5->d1 d2 Heat at 70°C for 60 min d1->d2 d3 Cool to Room Temperature d2->d3 a1 Injection into GC-MS d3->a1 a2 Separation and Detection a1->a2 a3 Data Acquisition (Scan & SIM) a2->a3 dp1 Peak Integration a3->dp1 dp2 Quantification using Calibration Curve dp1->dp2 signaling_pathway cluster_pathway Hypothetical Cellular Pathway cluster_inhibition Inhibition receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation dbha 2,5-DBHA mmp Matrix Metalloproteinase (MMP) dbha->mmp Inhibits mmp->receptor Activates

References

Application Notes and Protocols: Experimental Use of 2,5-Di-tert-butyl-4-methoxyphenol in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-butyl-4-methoxyphenol is a sterically hindered phenolic compound. Based on its chemical structure, it is anticipated to function as a primary antioxidant for the stabilization of polymeric materials. Hindered phenolic antioxidants are crucial additives in the polymer industry, designed to protect plastics and elastomers from degradation during processing and end-use. This degradation is often initiated by exposure to heat, light, and oxygen, leading to a loss of mechanical properties, discoloration, and overall failure of the material.

The stabilizing effect of hindered phenols like this compound is attributed to their ability to act as free-radical scavengers. They can donate a hydrogen atom from their hydroxyl group to reactive radicals (such as alkyl and peroxy radicals) that are formed during the polymer degradation cycle. This action terminates the radical chain reaction, thus preventing further degradation of the polymer backbone. The bulky tert-butyl groups on the phenol ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new degradation chains.

Note: While the principles of polymer stabilization by hindered phenols are well-established, published research specifically detailing the quantitative performance of this compound in various polymer matrices is limited. The following protocols and data tables are based on standard methodologies for evaluating polymer antioxidants and may feature illustrative data from structurally similar compounds to demonstrate the expected experimental outcomes.

Mechanism of Action: Free-Radical Scavenging

The primary role of this compound as a polymer stabilizer is to interrupt the free-radical chain reactions that lead to oxidative degradation.

Free_Radical_Scavenging_Mechanism Polymer Polymer (P-H) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical Heat, Light, Stress Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Peroxy_Radical->Polymer + P-H Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + ArOH Antioxidant_Radical Stable Antioxidant Radical (ArO•) Peroxy_Radical->Antioxidant_Radical + ArOH Degradation Polymer Degradation (Chain Scission, Crosslinking) Peroxy_Radical->Degradation Antioxidant This compound (ArOH) Antioxidant_Radical->Antioxidant_Radical Termination Experimental_Workflow Start Start: Select Polymer and Antioxidant Melt_Blending Protocol 1: Melt Blending Start->Melt_Blending Sample_Prep Prepare Test Specimens (Compression/Injection Molding) Melt_Blending->Sample_Prep TGA Protocol 2: TGA Analysis Sample_Prep->TGA OIT Protocol 3: DSC (OIT) Analysis Sample_Prep->OIT Mech_Initial Protocol 4: Initial Mechanical Testing Sample_Prep->Mech_Initial Data_Analysis Data Analysis and Comparison TGA->Data_Analysis OIT->Data_Analysis Aging Accelerated Aging (Oven) Mech_Initial->Aging Mech_Aged Protocol 4: Post-Aging Mechanical Testing Aging->Mech_Aged Mech_Aged->Data_Analysis Report Report Findings Data_Analysis->Report

Application Note & Protocols: Evaluating the Anti-inflammatory Potential of 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 2,5-Di-tert-butyl-4-methoxyphenol

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery. Phenolic compounds, renowned for their antioxidant properties, represent a promising class of molecules for therapeutic development.

This document focuses on This compound (DTBMP) , a substituted phenolic antioxidant. While its close structural relatives, such as the components of Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), have been investigated for their ability to modulate inflammatory pathways, data specifically on the 2,5-Di-tert-butyl isomer is less prevalent.[1][2] This creates a compelling opportunity for novel research. The protocols detailed herein are designed to provide a robust framework for characterizing the anti-inflammatory activity of DTBMP, leveraging well-established in vitro and in vivo models. The central hypothesis is that DTBMP, through its capacity to scavenge reactive oxygen species (ROS) and potentially interact with key signaling proteins, can attenuate the inflammatory cascade.

The causality behind this hypothesis lies in the intricate link between oxidative stress and inflammation. Inflammatory stimuli often trigger a surge in ROS, which act as secondary messengers to amplify inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[3] By neutralizing these ROS, antioxidant compounds like DTBMP can theoretically sever this feedback loop, leading to a reduction in the expression of pro-inflammatory mediators.

Postulated Mechanism of Action: Targeting the NF-κB Signaling Axis

The transcription factor NF-κB is a master regulator of inflammation.[4][5] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), a signaling cascade is initiated. This leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[6] Once in the nucleus, NF-κB binds to DNA and drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α.[7]

Phenolic antioxidants like DTBMP are postulated to intervene at multiple points in this pathway. Their primary role is likely the reduction of oxidative stress, which dampens the activation of the IκB kinase (IKK) complex, a critical step in NF-κB activation.[3] This suppression of NF-κB leads to decreased production of key inflammatory mediators.

NF-kB_Pathway_Inflammation cluster_0 LPS LPS (Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates ROS ROS TLR4->ROS IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Releases Genes Pro-inflammatory Gene Transcription NFkB_active->Genes Induces Mediators iNOS, COX-2, TNF-α (Inflammatory Mediators) Genes->Mediators Produces DTBMP DTBMP (Antioxidant) DTBMP->ROS Scavenges ROS->IKK Activates In_Vivo_Workflow start Start: Acclimatize & Fast Rats grouping Randomize into Groups (Vehicle, Positive, Test) start->grouping baseline Measure Initial Paw Volume (V₀) using Plethysmometer grouping->baseline admin Administer Compound or Vehicle (p.o. or i.p.) baseline->admin wait Wait 60 minutes admin->wait induce Induce Edema: Inject 0.1 mL 1% Carrageenan wait->induce measure Measure Paw Volume (Vₜ) at hours 1, 2, 3, 4, 5 induce->measure analyze Calculate Edema Volume & Percent Inhibition measure->analyze end_node End: Report Results analyze->end_node

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Di-tert-butyl-4-methoxyphenol (DTBMP) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,5-Di-tert-butyl-4-methoxyphenol (DTBMP) in experimental settings.

Troubleshooting Guide: Common Solubility Issues

Problem: DTBMP is not dissolving in my desired aqueous buffer.

Cause: this compound is a hydrophobic compound with poor water solubility. Direct dissolution in aqueous solutions is often challenging.

Solutions:

  • Initial Solvent Dissolution: Dissolve the DTBMP in a small amount of a water-miscible organic solvent first, such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol, before adding it to your aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations may be toxic to cells or interfere with assays.

  • Co-solvency: Employ a co-solvent system. This involves using a mixture of water and a water-miscible organic solvent to increase the solubility of the hydrophobic compound.

  • pH Adjustment: For phenolic compounds, altering the pH of the solution can sometimes improve solubility. However, the effect of pH on the solubility of DTBMP is not extensively documented and should be determined empirically.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in the dispersion and solubilization of hydrophobic compounds.

Problem: My DTBMP solution is cloudy or precipitates over time.

Cause: This indicates that the compound has reached its solubility limit in the chosen solvent system and is precipitating out of the solution.

Solutions:

  • Increase Solvent Concentration: If permissible for your experimental design, slightly increasing the proportion of the organic co-solvent may help to keep the DTBMP in solution.

  • Prepare Fresh Solutions: Due to potential stability issues and precipitation, it is best practice to prepare DTBMP solutions fresh before each experiment.

  • Solid Dispersion Technique: For oral formulations or experiments requiring a solid form, creating a solid dispersion of DTBMP in a hydrophilic carrier can enhance its dissolution rate in aqueous media.

  • Nanosuspension: Reducing the particle size of the DTBMP to the nanometer range can significantly improve its dissolution rate and saturation solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a highly effective solvent for hydrophobic compounds like DTBMP. Ethanol and methanol are also good alternatives. For direct use in experiments, the choice of solvent will depend on the tolerance of your experimental system.

Q2: Is there any quantitative data on the solubility of DTBMP in common solvents?

Table 1: Qualitative Solubility of Butylated Hydroxyanisole (BHA) in Various Solvents

SolventSolubility
WaterInsoluble
EthanolFreely Soluble
MethanolSoluble
Propylene GlycolFreely Soluble
ChloroformFreely Soluble
EtherFreely Soluble
Petroleum EtherSoluble
Fats and OilsSoluble

Q3: How can I prepare a stock solution of DTBMP for cell culture experiments?

A3: To prepare a high-concentration stock solution, dissolve the DTBMP in sterile DMSO. For example, to make a 100 mM stock solution, dissolve 23.64 mg of DTBMP (Molecular Weight: 236.35 g/mol ) in 1 mL of DMSO. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without the compound) should always be included in your experiments.

Q4: What are some advanced techniques to improve the aqueous solubility and bioavailability of DTBMP?

A4: For more challenging applications, such as in vivo studies or formulations requiring higher concentrations in aqueous media, advanced techniques like solid dispersion and nanosuspension can be employed. These methods aim to increase the dissolution rate and apparent solubility of the compound.

Experimental Protocols

Protocol 1: Preparation of a DTBMP Solution using the Co-solvency Method

Objective: To prepare a working solution of DTBMP in an aqueous buffer using a co-solvent.

Materials:

  • This compound (DTBMP) powder

  • Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh the required amount of DTBMP and dissolve it in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Vortex: Vortex the tube thoroughly until the DTBMP is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Dilution into Aqueous Buffer: While vortexing the aqueous buffer, slowly add the required volume of the DTBMP stock solution to achieve the desired final concentration. The continuous mixing helps to prevent immediate precipitation.

  • Final Concentration Check: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (e.g., below 0.1% for many cell-based assays).

  • Use Immediately: Use the freshly prepared solution for your experiment to avoid potential precipitation over time.

Protocol 2: Preparation of a DTBMP Solid Dispersion by the Solvent Evaporation Method

Objective: To enhance the dissolution rate of DTBMP in aqueous media by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound (DTBMP)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., Ethanol, Methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolution: Dissolve both the DTBMP and the hydrophilic carrier in the volatile organic solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 by weight.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the inner surface of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Characterization (Optional): The resulting powder can be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the DTBMP within the carrier.

  • Dissolution Testing: The dissolution rate of the prepared solid dispersion in an aqueous medium can be compared to that of the pure DTBMP powder.

Protocol 3: Preparation of a DTBMP Nanosuspension by the Wet Milling Method

Objective: To increase the surface area and dissolution velocity of DTBMP by reducing its particle size to the nanometer range.

Materials:

  • This compound (DTBMP)

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in purified water)

  • Milling media (e.g., Yttria-stabilized zirconium oxide beads)

  • High-energy bead mill or planetary ball mill

  • Particle size analyzer

Procedure:

  • Premixing: Disperse the DTBMP powder in the stabilizer solution to form a pre-suspension.

  • Wet Milling: Add the pre-suspension and the milling media to the milling chamber of the bead mill.

  • Milling Process: Mill the suspension at a high speed for a specified duration. The optimal milling time and speed will need to be determined empirically to achieve the desired particle size.

  • Separation: After milling, separate the nanosuspension from the milling media.

  • Particle Size Analysis: Measure the particle size distribution of the nanosuspension using a particle size analyzer to confirm that the desired nanoscale has been reached (typically below 1000 nm).

  • Storage: Store the nanosuspension at a controlled temperature (e.g., 4°C) to maintain stability.

Visualizations

experimental_workflow_cosolvency start Start: Weigh DTBMP Powder dissolve Dissolve in minimal DMSO (Stock Solution) start->dissolve vortex Vortex until fully dissolved dissolve->vortex dilute Slowly add stock to aqueous buffer with vortexing vortex->dilute use Use fresh working solution immediately dilute->use end End: Experiment use->end

Caption: Workflow for DTBMP Solution Preparation by Co-solvency.

logical_relationship_solubility_issues cluster_solutions Potential Solutions issue Issue: Poor DTBMP Solubility in Aqueous Media cause Cause: Hydrophobic Nature of DTBMP issue->cause solution1 Co-solvency (e.g., DMSO/Water) cause->solution1 addresses solution2 Solid Dispersion (with hydrophilic carrier) cause->solution2 addresses solution3 Nanosuspension (Particle size reduction) cause->solution3 addresses

Caption: Logical Relationship of DTBMP Solubility Issues and Solutions.

2,5-Di-tert-butyl-4-methoxyphenol degradation products identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the identification of degradation products of 2,5-Di-tert-butyl-4-methoxyphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound under oxidative stress?

A1: Under oxidative conditions, this compound primarily degrades to 2,5-di-tert-butyl-1,4-benzoquinone and its subsequent epoxide derivatives. Autoxidation can lead to the formation of 2,5-di-t-butyl-1,4-benzoquinone, its monoepoxide, and both cis- and trans-diepoxides.

Q2: What analytical methods are recommended for identifying and quantifying this compound and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. This method should be capable of separating the parent compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for the identification of volatile degradation products.

Q3: What are the typical conditions for performing forced degradation studies on this compound?

A3: Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[1] The goal is typically to achieve 5-20% degradation.[1][2] Recommended stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 80°C.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

Q4: Are there any known biological effects of the degradation products of this compound?

A4: Yes, the primary oxidative degradation product, 2,5-di-tert-butyl-1,4-benzoquinone, has been shown to exhibit biological activity. Its cytotoxicity is believed to be mediated through mechanisms such as the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH).[3] Some studies on similar benzoquinone structures suggest they can induce autophagy by inhibiting the Akt/mTOR signaling pathway.[4][5] Epoxides are known to be reactive compounds and are generally considered potentially toxic.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.
The molecule is highly stable under the tested conditions.While possible, it is important to ensure a range of aggressive conditions have been tested before concluding intrinsic stability.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time.
Poor separation of degradation products in HPLC. The chromatographic method is not optimized.Adjust the mobile phase composition (e.g., organic solvent ratio, pH), change the column type (e.g., different stationary phase), or modify the gradient elution profile.
Co-elution of degradation products.Employ a different detection wavelength or use a more selective detector, such as a mass spectrometer (LC-MS), to differentiate between co-eluting peaks.
Unexpected peaks in the chromatogram. Impurities in the starting material or reagents.Analyze a blank sample (without the active ingredient) subjected to the same stress conditions to identify any peaks originating from the reagents or solvent.
Secondary degradation products.Analyze samples at earlier time points to distinguish between primary and secondary degradation products.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

(Note: The following data is illustrative to demonstrate a typical format for presenting forced degradation results and is not derived from a specific experimental study.)

Stress Condition % Degradation of Parent Compound Major Degradation Product(s) Identified % Area of Major Degradation Product(s)
0.1 M HCl, 60°C, 24h8.5Unidentified polar degradants3.2, 4.1
0.1 M NaOH, 60°C, 24h12.1Unidentified polar degradants5.8, 6.3
3% H₂O₂, RT, 24h18.72,5-di-tert-butyl-1,4-benzoquinone15.2
Benzoquinone monoepoxide2.5
Dry Heat, 80°C, 48h5.22,5-di-tert-butyl-1,4-benzoquinone4.1
UV Light (254 nm), 24h15.32,5-di-tert-butyl-1,4-benzoquinone11.8
Photolytic adducts2.7

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 24 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time. After incubation, neutralize with 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified time. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for a specified duration (e.g., 48 hours). After exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in quartz cuvettes) to a UV lamp (e.g., 254 nm) and a visible light source for a defined period. A control sample should be kept in the dark at the same temperature. Dilute the samples with the mobile phase before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program (Illustrative):

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition. Filter the samples through a 0.45 µm filter before injection.[7]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of This compound acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxidation Oxidative (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C, Dry Heat) prep->thermal photo Photolytic (UV/Vis Light) prep->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize Dilute thermal->neutralize Dissolve & Dilute photo->neutralize Dilute hplc Stability-Indicating HPLC-UV Analysis neutralize->hplc identify Identify & Quantify Degradation Products hplc->identify

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent This compound oxidative_stress Oxidative Stress (e.g., H₂O₂) parent->oxidative_stress benzoquinone 2,5-di-tert-butyl-1,4-benzoquinone oxidative_stress->benzoquinone epoxidation Further Oxidation benzoquinone->epoxidation monoepoxide Monoepoxide epoxidation->monoepoxide diepoxide Diepoxide epoxidation->diepoxide monoepoxide->epoxidation

Caption: Oxidative degradation pathway of this compound.

signaling_pathway benzoquinone 2,5-di-tert-butyl-1,4-benzoquinone ros ↑ Reactive Oxygen Species (ROS) ↓ Glutathione (GSH) benzoquinone->ros akt Akt benzoquinone->akt Inhibition cytotoxicity Cytotoxicity ros->cytotoxicity mtor mTOR akt->mtor autophagy Autophagy Induction mtor->autophagy autophagy->cytotoxicity

Caption: Potential signaling pathway for benzoquinone-induced cytotoxicity.

References

Technical Support Center: Prevention of Oxidation of 2,5-Di-tert-butyl-4-methoxyphenol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Di-tert-butyl-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidative degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a synthetic phenolic compound. Like other hindered phenols, it is susceptible to oxidation, especially when in solution. This degradation can lead to a loss of the compound's intended properties, the formation of colored impurities, and a decrease in the overall purity of your sample or product. Understanding and preventing this oxidation is crucial for ensuring the reliability and reproducibility of your experimental results.

Q2: What are the primary factors that lead to the oxidation of this compound in solution?

A2: The primary factors that accelerate the oxidation of this compound in solution are:

  • Presence of Oxygen: Atmospheric oxygen is a key driver of oxidation.

  • Exposure to Light: Ultraviolet (UV) and visible light can provide the energy to initiate photo-oxidative reactions.

  • Elevated pH: Phenolic compounds are more susceptible to oxidation in alkaline (basic) conditions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace amounts of metal ions, such as iron and copper, can act as catalysts for oxidative reactions.

Q3: What are the visible signs of this compound degradation in my solution?

A3: The most common sign of degradation is a change in the color of the solution, which may turn yellow or brown. This is due to the formation of oxidation products, such as quinone-type compounds. You may also observe the formation of precipitates over time as the degradation products may be less soluble.

Q4: What are the known degradation products of this compound?

A4: Autoxidation of this compound can lead to the formation of several degradation products. The primary identified products are 2,5-di-tert-butyl-1,4-benzoquinone and its mono- and di-epoxides.[1]

Troubleshooting Guide: Preventing Oxidation

This guide provides solutions to common problems encountered with the stability of this compound solutions.

Problem Potential Cause Recommended Solution
Solution turns yellow/brown over a short period. Oxidation due to air exposure. Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
Photodegradation. Store solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.
High pH of the solution. Adjust the pH of the solution to a slightly acidic or neutral range (ideally below pH 7). Use appropriate buffer systems if necessary.
Precipitate forms in the solution upon storage. Formation of insoluble degradation products. Follow the recommendations to prevent oxidation. If a precipitate has already formed, it may be necessary to purify the solution by filtration, although this will not restore the degraded compound.
Loss of compound activity or inconsistent experimental results. Degradation of the active molecule. Implement a comprehensive stabilization strategy by combining multiple preventative measures: inert atmosphere, light protection, pH control, and low-temperature storage.
Discoloration occurs even with basic precautions. Catalysis by trace metal ions. Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), at a low concentration (e.g., 0.01-0.1%) to sequester metal ions.
Use of a pro-oxidant secondary agent. If using a combination of antioxidants, ensure they have a synergistic and not an antagonistic effect. For instance, combining with other hindered phenols like BHT can be beneficial.[2][3][4][5]

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is not extensively available, the stability of structurally similar hindered phenols, like Butylated Hydroxyanisole (BHA), provides valuable insights. The following table summarizes stability data for BHA under various conditions.

Compound Condition Parameter Value Reference
BHADirect Photolysis in WaterHalf-life3.8 ± 0.1 hours[6][7]
BHAIndirect Photolysis (with natural organic matter)Half-life1.19 ± 0.06 hours[6][7]
BHAThermal Degradation (150°C)Inactivation70%[7]
BHAThermal Degradation (175°C)Inactivation>70%[7]

Note: This data is for BHA, which is a mixture of 2- and 3-tert-butyl-4-methoxyphenol. While not specific to the 2,5-isomer, it highlights the significant impact of light and heat on the stability of these types of compounds.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Solution

This protocol outlines the steps for preparing a solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity, deoxygenated solvent (e.g., ethanol, isopropanol, or other appropriate solvent for your application)

  • Amber glass vials with screw caps and PTFE septa

  • Nitrogen or argon gas supply with a regulator and needle

  • Chelating agent (e.g., EDTA, optional)

  • Secondary antioxidant (e.g., BHT, optional)

Procedure:

  • Solvent Preparation: Deoxygenate the solvent by sparging with nitrogen or argon gas for at least 30 minutes.

  • Weighing: Accurately weigh the desired amount of this compound in an amber glass vial.

  • Dissolution: Add the deoxygenated solvent to the vial to the desired concentration. If using, add the chelating agent and/or secondary antioxidant at this stage (e.g., 0.01% w/v).

  • Inerting: Gently purge the headspace of the vial with nitrogen or argon for 1-2 minutes to displace any remaining oxygen.

  • Sealing: Immediately seal the vial tightly with the screw cap.

  • Storage: Store the vial at a reduced temperature (e.g., 2-8 °C) and protected from light.

Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method can be used to monitor the concentration of this compound and detect the formation of its degradation products over time.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid or formic acid to ensure acidic pH) is a good starting point. For example, a gradient from 50% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[8][9]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: At each time point of your stability study, withdraw an aliquot of your stored solution. Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in your samples by comparing the peak area to the calibration curve. Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

Visualizations

Oxidation_Pathway cluster_factors Oxidizing Factors This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical Oxidation (Loss of H•) Degradation_Products 2,5-Di-tert-butyl-1,4-benzoquinone + Epoxides Phenoxy_Radical->Degradation_Products Further Reactions Oxygen Oxygen Light Light High_pH High pH Heat Heat Metal_Ions Metal Ions Prevention_Strategy cluster_environmental Environmental Control cluster_chemical Chemical Control Stable_Solution Stable Solution of This compound Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Stable_Solution Light_Protection Light Protection (Amber Vials) Light_Protection->Stable_Solution Low_Temperature Low Temperature (Refrigeration) Low_Temperature->Stable_Solution pH_Control pH Control (Slightly Acidic/Neutral) pH_Control->Stable_Solution Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Stable_Solution Secondary_Antioxidants Secondary Antioxidants (e.g., BHT) Secondary_Antioxidants->Stable_Solution Stability_Testing_Workflow Start Prepare Stabilized Solution (Protocol 1) Store Store under Controlled Conditions (e.g., 40°C/75% RH for accelerated testing) Start->Store Sample Sample at Time Points (e.g., T=0, 1, 3, 6 months) Store->Sample Analyze Analyze by HPLC (Protocol 2) Sample->Analyze Evaluate Evaluate Data (Concentration vs. Time, Appearance of Degradants) Analyze->Evaluate End Determine Stability Profile Evaluate->End

References

Technical Support Center: Optimizing 2,5-Di-tert-butyl-4-methoxyphenol Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of 2,5-Di-tert-butyl-4-methoxyphenol in your research assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO). For some applications, ethanol or methanol can also be used. It is crucial to ensure the final concentration of the organic solvent in your assay is minimal (typically ≤0.1% for cell-based assays) to avoid solvent-induced artifacts.

Q2: How should I store the stock solution of this compound?

Stock solutions should be stored at -20°C or -80°C. To maintain the stability of the compound and avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Protect the stock solution from light.

Q3: I am observing precipitation of the compound after diluting the stock solution in my aqueous assay buffer or cell culture medium. What should I do?

Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase the Solvent Concentration (with caution): You can try slightly increasing the final concentration of the organic solvent (e.g., DMSO) in your assay, but be mindful of its potential effects on your experimental system. Always include a vehicle control with the same solvent concentration.

  • Use a Surfactant: In some biochemical assays, a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a low concentration (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic compounds. However, this is generally not recommended for cell-based assays without prior validation.

  • Sonication: Briefly sonicating the diluted solution may help to redissolve small precipitates, but this is often a temporary solution.

Q4: Can this compound interfere with colorimetric or fluorescent assays?

Phenolic compounds can sometimes interfere with certain assay readouts. For instance, they can interact with reagents in viability assays like the MTT assay or exhibit intrinsic fluorescence. It is essential to include proper controls:

  • Compound-only control: To check for any direct reaction with the assay reagents or inherent color/fluorescence of the compound.

  • Vehicle control: To account for any effects of the solvent.

Troubleshooting Guides

Issue 1: High Variability in Antioxidant Assay Results
Potential Cause Troubleshooting Step
Inconsistent timing of measurements Ensure that the incubation times after adding reagents are precisely controlled for all samples.
Light sensitivity of reagents Protect reagents like DPPH from light by using amber vials and covering the assay plate during incubation.
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques, especially for small volumes.
Compound instability Prepare fresh working solutions from the stock solution for each experiment.
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
Potential Cause Troubleshooting Step
High solvent concentration Ensure the final DMSO or other solvent concentration is below the toxic threshold for your specific cell line (typically ≤0.1%).
Compound-induced apoptosis or necrosis Perform dose-response and time-course experiments to determine the optimal non-toxic concentration range.
Interaction with media components Use serum-free media during the compound treatment if serum components are suspected to interact with the compound.
Contamination Ensure aseptic techniques are followed to prevent microbial contamination.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide data for structurally similar phenolic antioxidants, which can serve as a reference for expected activity ranges.

Table 1: Antioxidant Activity of Related Phenolic Compounds

Compound Assay IC50 Value Reference
3-tert-Butyl-4-methoxyphenol (BHA Isomer)DPPH Radical Scavenging0.0052 mg/mL[1]
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging0.011 mg/mL[1]
3-tert-Butyl-4-methoxyphenol (BHA Isomer)Ferric Reducing Antioxidant Power (FRAP)12341 µmol Fe²⁺/g[1]
Butylated Hydroxytoluene (BHT)Ferric Reducing Antioxidant Power (FRAP)9928 µmol Fe²⁺/g[1]

IC50: The concentration of an antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates higher antioxidant activity.

Table 2: Cytotoxicity of a Related Phenolic Compound (2,4-Di-tert-butylphenol)

Cell Line Assay Exposure Time IC50 Value Reference
HCT116 (Human Colorectal Cancer)MTT24 h57.044 ± 0.32 µM[2]
GM00637 (Human Normal Fibroblast)MTT24 h90.84 ± 4.28 µM[2]

IC50: The concentration of a compound that causes a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well plate format and is based on standard procedures for phenolic antioxidants.[1][3]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Store in an amber bottle and protect from light.

    • Compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO.

    • Compound Working Solutions: Prepare a series of dilutions from the stock solution in methanol.

  • Assay Procedure:

    • Add 100 µL of each working solution to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Control Well: Contains 100 µL of methanol and 100 µL of DPPH solution.

    • Blank Well: Contains 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity (%):

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % scavenging against the compound concentration to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH Solution DPPH_sol->Add_DPPH Compound_sol Prepare Serial Dilutions of Compound Add_compound Add 100 µL Compound to Well Compound_sol->Add_compound Add_compound->Add_DPPH Incubate Incubate 30 min in Dark Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate_IC50 Calculate % Scavenging and IC50 Measure_abs->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 2: MTT Cell Viability Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound in adherent cell lines using a 96-well plate format.[4]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤0.1%.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Plot cell viability against compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Analysis Seed_cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_cells->Incubate_24h Treat_cells Treat Cells with Compound Incubate_24h->Treat_cells Prepare_dilutions Prepare Compound Dilutions Prepare_dilutions->Treat_cells Incubate_treatment Incubate for Desired Time Treat_cells->Incubate_treatment Add_MTT Add MTT Solution Incubate_treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Add_solubilizer Add Solubilization Solution Incubate_MTT->Add_solubilizer Measure_abs Measure Absorbance at 570 nm Add_solubilizer->Measure_abs Calculate_viability Calculate % Viability and IC50 Measure_abs->Calculate_viability

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway

The antioxidant effects of phenolic compounds like this compound are often mediated through the modulation of cellular signaling pathways. A key pathway involved in the cellular antioxidant response is the Nrf2-Keap1 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or antioxidants, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant Antioxidant (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_transcription Transcription of Antioxidant Genes ARE->Gene_transcription activates

Caption: Activation of the Nrf2-Keap1 antioxidant pathway.

References

Technical Support Center: Synthesis of 2,5-Di-tert-butyl-4-hydroxyanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Di-tert-butyl-4-hydroxyanisole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,5-Di-tert-butyl-4-hydroxyanisole.

Issue 1: Low Yield of 2,5-Di-tert-butyl-4-hydroxyanisole

  • Question: My reaction is resulting in a low yield of the desired 2,5-di-tert-butylated product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of 2,5-Di-tert-butyl-4-hydroxyanisole can stem from several factors, primarily related to the reaction conditions of the Friedel-Crafts alkylation. Here are some common causes and solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. To address this, you can try increasing the reaction time or moderately increasing the temperature. Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous reactions.

    • Suboptimal Catalyst Activity: The choice and activity of the acid catalyst are crucial.[1] If you are using a reusable catalyst like a zeolite, ensure it has been properly activated and has not been deactivated by impurities. Experimenting with different acid catalysts, such as strong Brønsted acids (e.g., sulfuric acid) or Lewis acids, might be necessary to find the optimal conditions for your specific starting materials.[2]

    • Insufficient Alkylating Agent: While an excess of the alkylating agent can lead to unwanted byproducts, an insufficient amount will result in incomplete conversion of the starting material. Carefully optimize the molar ratio of the tert-butylating agent (e.g., isobutene or tert-butanol) to 4-hydroxyanisole.

Issue 2: Formation of Isomeric Byproducts

  • Question: My final product is a mixture of isomers, with significant amounts of 2-tert-butyl-4-hydroxyanisole and/or 3-tert-butyl-4-hydroxyanisole. How can I improve the selectivity for the 2,5-di-tert-butyl isomer?

  • Answer: Achieving high regioselectivity is a common challenge in the di-tert-butylation of 4-hydroxyanisole. The formation of mono-tert-butylated isomers is a frequent issue.[3] Here are some strategies to enhance the selectivity for the 2,5-disubstituted product:

    • Catalyst Selection: The catalyst plays a significant role in directing the position of alkylation. Shape-selective catalysts, such as certain types of zeolites, can favor the formation of specific isomers based on the steric constraints of their pores.[2] Experimenting with different zeolite catalysts (e.g., H-DAY) might improve the selectivity towards the desired 2,5-isomer.[2]

    • Reaction Temperature: Temperature can influence the isomer distribution. It is advisable to screen a range of temperatures to identify the optimal condition for maximizing the yield of the 2,5-di-tert-butyl isomer while minimizing the formation of other isomers.

    • Solvent Effects: The polarity of the solvent can affect the stability of the carbocation intermediates and the transition states, thereby influencing the regioselectivity of the reaction.[2] Conducting the reaction in solvents of varying polarities can help in optimizing the isomer ratio.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to separate the desired 2,5-Di-tert-butyl-4-hydroxyanisole from the mono-tert-butylated byproducts and unreacted starting material. What are the recommended purification methods?

  • Answer: The similar polarities and boiling points of the desired product and its mono-alkylated isomers can make purification challenging.[1] Here are the recommended purification techniques:

    • Fractional Distillation: If the boiling points of the components in the product mixture are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation.

    • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent system should be chosen where the desired 2,5-di-tert-butyl isomer has high solubility at elevated temperatures and low solubility at lower temperatures, allowing it to crystallize out while the impurities remain in the mother liquor. Petroleum ether is a commonly used solvent for the recrystallization of butylated hydroxyanisole derivatives.[4]

    • Column Chromatography: For laboratory-scale purifications, column chromatography using silica gel is a highly effective method for separating compounds with different polarities. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate), can be used to achieve good separation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes for 2,5-Di-tert-butyl-4-hydroxyanisole?

    A1: The most common method for synthesizing 2,5-Di-tert-butyl-4-hydroxyanisole is the Friedel-Crafts alkylation of 4-hydroxyanisole (p-methoxyphenol) with a tert-butylating agent such as isobutene or tert-butanol, in the presence of an acid catalyst.[5] The choice of catalyst can range from strong mineral acids like sulfuric acid to solid acid catalysts like ion-exchange resins or zeolites.[5][6]

  • Q2: What are the typical side products in this synthesis?

    A2: The primary side products are the mono-tert-butylated isomers: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[3] Over-alkylation can also lead to the formation of tri-substituted products, although this is less common under controlled conditions. The relative amounts of these byproducts depend on the reaction conditions, particularly the catalyst and the molar ratio of the reactants.[2]

  • Q3: How can I monitor the progress of the reaction?

    A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[7] By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material (4-hydroxyanisole) and the formation of the desired product and any byproducts.

Data Presentation

Table 1: Comparison of Synthesis Parameters for Butylated Hydroxyanisole Derivatives

Starting MaterialAlkylating AgentCatalystTemperature (°C)Reported YieldKey Challenges
4-HydroxyanisoleIsobuteneIon-exchange resin100Not specifiedControlling the degree of alkylation
p-Methoxyphenoltert-ButanolZeolite80-18014-74% (total BHA)Achieving high selectivity for a specific isomer
Resorcinoltert-ButanolPhosphoric acid/Sulfuric acid90Not specifiedMulti-step synthesis, formation of 2,5-di-tert-butyl hydroquinone byproduct
2-tert-butylhydroquinoneDimethyl sulfateAlkaliNot specified96% (crude 2-BHA)Use of toxic dimethyl sulfate

Note: The yields reported are often for the total butylated hydroxyanisole (BHA) mixture and not specifically for the 2,5-di-tert-butyl isomer.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Di-tert-butyl-4-hydroxyanisole via Friedel-Crafts Alkylation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyanisole and a suitable solvent (e.g., hexane).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., a pre-activated acidic ion-exchange resin) to the mixture.[6]

  • Reactant Addition: While stirring vigorously, slowly bubble isobutene gas into the reaction mixture or add tert-butanol dropwise.[6] The reaction is typically carried out at an elevated temperature (e.g., 100°C).[6]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed or the desired product concentration is reached.

  • Work-up: After cooling the reaction mixture, filter off the catalyst. Wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove any remaining acidic catalyst, followed by washing with water until neutral.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Hydroxyanisole 4-Hydroxyanisole Friedel_Crafts_Alkylation Friedel-Crafts Alkylation 4-Hydroxyanisole->Friedel_Crafts_Alkylation tert-Butylating Agent tert-Butylating Agent (e.g., Isobutene) tert-Butylating Agent->Friedel_Crafts_Alkylation Acid_Catalyst Acid Catalyst (e.g., Ion-exchange Resin) Acid_Catalyst->Friedel_Crafts_Alkylation Catalyst_Removal Catalyst Removal (Filtration) Friedel_Crafts_Alkylation->Catalyst_Removal Washing Washing Catalyst_Removal->Washing Drying_and_Concentration Drying & Concentration Washing->Drying_and_Concentration Crude_Product Crude Product Mixture Drying_and_Concentration->Crude_Product Purification_Method Purification (Recrystallization or Chromatography) Crude_Product->Purification_Method Final_Product 2,5-Di-tert-butyl-4-hydroxyanisole Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis of 2,5-Di-tert-butyl-4-hydroxyanisole.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Isomer_Mixture Isomer Mixture Start->Isomer_Mixture Purification_Issues Purification Difficulty Start->Purification_Issues Increase_Reaction_Time_Temp Increase Reaction Time/Temp Low_Yield->Increase_Reaction_Time_Temp Incomplete Reaction Optimize_Catalyst Optimize Catalyst Activity Low_Yield->Optimize_Catalyst Inactive Catalyst Adjust_Reagent_Ratio Adjust Reagent Ratio Low_Yield->Adjust_Reagent_Ratio Incorrect Stoichiometry Change_Catalyst Change Catalyst (e.g., Zeolite) Isomer_Mixture->Change_Catalyst Poor Selectivity Optimize_Temperature Optimize Temperature Isomer_Mixture->Optimize_Temperature Suboptimal Temp Screen_Solvents Screen Solvents Isomer_Mixture->Screen_Solvents Solvent Effects Fractional_Distillation Fractional Distillation Purification_Issues->Fractional_Distillation Different Boiling Points Recrystallization Recrystallization Purification_Issues->Recrystallization Solid Product Column_Chromatography Column Chromatography Purification_Issues->Column_Chromatography Polarity Difference

Caption: Troubleshooting logic for challenges in 2,5-Di-tert-butyl-4-hydroxyanisole synthesis.

References

Technical Support Center: 2,5-DBHA Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference caused by 2,5-dihydroxybenzoic acid (2,5-DBHA), also known as gentisic acid, in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-DBHA and why is it a potential source of assay interference?

A1: 2,5-Dihydroxybenzoic acid (2,5-DBHA) is a phenolic acid that can interfere with biochemical assays through several mechanisms. Its catechol-like structure makes it a potential Pan-Assay Interference Compound (PAINS). PAINS are known to interact non-specifically with multiple biological targets, leading to false-positive results. Furthermore, 2,5-DBHA exhibits intrinsic fluorescence, which can interfere with fluorescence-based assays. Its antioxidant and redox properties can also disrupt assay chemistries.

Q2: What are the primary mechanisms of 2,5-DBHA interference?

A2: The primary mechanisms of interference for 2,5-DBHA include:

  • Optical Interference: As a fluorescent molecule, 2,5-DBHA can emit light at wavelengths that overlap with the excitation or emission spectra of fluorophores used in an assay, leading to a high background signal (autofluorescence). It can also absorb excitation or emitted light, causing fluorescence quenching and a reduction in signal.

  • Enzyme Inhibition: 2,5-DBHA has been shown to inhibit various enzymes, including α-amylase, α-glucosidase, and polyphenoloxidase. This inhibition may not be specific to the target of interest in a screening campaign, resulting in false-positive "hits."

  • Redox Activity: The dihydroxy-benzene structure of 2,5-DBHA allows it to participate in redox cycling, which can generate reactive oxygen species (ROS). These ROS can, in turn, oxidize and inactivate assay components, including enzymes and detection reagents.

  • Cross-reactivity in Immunoassays: Phenolic compounds can cross-react with antibodies in immunoassays like ELISA, leading to inaccurate quantification. This is particularly relevant in assays employing horseradish peroxidase (HRP), where phenolic compounds can act as inhibitors or alternative substrates.

Q3: My compound library contains 2,5-DBHA and I'm seeing unexpected activity. What should I do first?

A3: The first step is to determine if the observed activity is a genuine effect on your target or an artifact of assay interference. A logical troubleshooting workflow should be followed to systematically investigate potential interference mechanisms. This typically involves running a series of control experiments without the biological target to assess the compound's intrinsic properties and its effect on the assay components.

Troubleshooting Guides

Issue 1: High background or false positives in fluorescence-based assays

This issue is common when working with fluorescent compounds like 2,5-DBHA. The troubleshooting process aims to identify and correct for the compound's intrinsic fluorescence (autofluorescence).

Troubleshooting Workflow:

Start High Background in Fluorescence Assay Check_Autofluorescence Measure 2,5-DBHA Autofluorescence Start->Check_Autofluorescence Run_Controls Run Controls: - Assay buffer + 2,5-DBHA - No-enzyme/no-antibody control Check_Autofluorescence->Run_Controls Quenching_Assay Perform Quenching Control Assay Run_Controls->Quenching_Assay Signal decreases with 2,5-DBHA concentration Result_Autofluorescence Interference due to Autofluorescence Run_Controls->Result_Autofluorescence Signal increases with 2,5-DBHA concentration Spectral_Scan Perform Spectral Scan of 2,5-DBHA Wavelength_Shift Shift to Red-shifted Dyes (Excitation > 600 nm) Spectral_Scan->Wavelength_Shift Solution Implement Mitigation Strategy Wavelength_Shift->Solution Time_Resolved Use Time-Resolved Fluorescence (TRF) Time_Resolved->Solution Result_Quenching Interference due to Quenching Quenching_Assay->Result_Quenching Result_Autofluorescence->Spectral_Scan Result_Autofluorescence->Time_Resolved Result_Quenching->Solution

Caption: Troubleshooting workflow for fluorescence assay interference.

Experimental Protocol: Measuring Compound Autofluorescence

  • Prepare a serial dilution of 2,5-DBHA in the assay buffer, covering the concentration range used in your primary assay.

  • Dispense the dilutions into the wells of a microplate.

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: If the fluorescence intensity increases with the concentration of 2,5-DBHA, the compound is autofluorescent at your assay's wavelengths.

Quantitative Data: Spectral Properties of 2,5-DBHA

The absorbance and fluorescence of 2,5-DBHA are pH-dependent. Researchers should characterize the spectral properties of 2,5-DBHA in their specific assay buffer.

pHAbsorbance Max (nm)Emission Max (nm)
Acidic (e.g., pH 4-5) ~330~450
Neutral (e.g., pH 7.4) ~320~440
Basic (e.g., pH 9-10) ~350~430

Note: These are approximate values and should be experimentally verified in the specific assay buffer.

Issue 2: False positives in enzyme-linked immunosorbent assays (ELISAs) and other HRP-based assays

Phenolic compounds are known to interfere with HRP-based detection systems.

Troubleshooting Workflow:

Start False Positives in HRP-based Assay Check_HRP_Inhibition Test 2,5-DBHA Effect on HRP Activity Start->Check_HRP_Inhibition Check_Cross_Reactivity Assess Antibody Cross-Reactivity Start->Check_Cross_Reactivity Run_HRP_Control Run Control: HRP + Substrate + 2,5-DBHA Check_HRP_Inhibition->Run_HRP_Control Result_HRP_Inhibition Interference due to HRP Inhibition Run_HRP_Control->Result_HRP_Inhibition Signal decreases with 2,5-DBHA concentration Run_Antigen_Free_Control Run Control: No Antigen + All other reagents Check_Cross_Reactivity->Run_Antigen_Free_Control Result_Cross_Reactivity Interference due to Cross-Reactivity Run_Antigen_Free_Control->Result_Cross_Reactivity Signal detected in absence of antigen Solution Implement Mitigation Strategy Result_HRP_Inhibition->Solution Result_Cross_Reactivity->Solution

Caption: Troubleshooting workflow for HRP-based assay interference.

Experimental Protocol: Assessing HRP Inhibition

  • Prepare a reaction mixture containing the HRP enzyme and its substrate (e.g., TMB) in the assay buffer.

  • Add a serial dilution of 2,5-DBHA to the reaction mixture.

  • Incubate for the standard assay time.

  • Measure the absorbance at the appropriate wavelength.

  • Analyze the data: A concentration-dependent decrease in signal indicates HRP inhibition by 2,5-DBHA.

Quantitative Data: Effect of Phenolic Compounds on Immunoassays

Studies have shown that phenolic compounds can lead to an overestimation of analyte concentration in ELISAs. The degree of interference is concentration-dependent.

Phenolic CompoundConcentration RangeObserved Effect in ELISA
Gallic Acid10 - 100 µg/mLConcentration-dependent increase in signal
Catechin10 - 100 µg/mLConcentration-dependent increase in signal
Epicatechin10 - 100 µg/mLConcentration-dependent increase in signal

Note: This data is for similar phenolic compounds and illustrates the potential for concentration-dependent interference. The specific effect of 2,5-DBHA should be experimentally determined.[1][2]

Issue 3: Suspected Pan-Assay Interference Compound (PAINS) behavior

If 2,5-DBHA shows activity in multiple, unrelated assays, it may be acting as a PAINS.

Troubleshooting Workflow:

Start Suspected PAINS Behavior Orthogonal_Assay Perform Orthogonal Assay (different detection method) Start->Orthogonal_Assay Counter_Screen Perform Counter-Screen (unrelated target) Orthogonal_Assay->Counter_Screen Activity confirmed Result_PAINS High Likelihood of PAINS Behavior Orthogonal_Assay->Result_PAINS Activity not confirmed Redox_Assay Conduct Redox Activity Assay Counter_Screen->Redox_Assay No activity in counter-screen Counter_Screen->Result_PAINS Activity in counter-screen Redox_Assay->Result_PAINS Redox activity detected Result_Specific Likely Specific Activity Redox_Assay->Result_Specific No redox activity

Caption: Workflow to investigate suspected PAINS behavior.

Experimental Protocol: Identifying Redox-Active Compounds

A common method to assess redox activity is to monitor the generation of hydrogen peroxide (H₂O₂).

  • Prepare a reaction buffer containing a reducing agent such as DTT (100 µM).

  • Add a serial dilution of 2,5-DBHA.

  • Add a detection reagent for H₂O₂ (e.g., Amplex Red in the presence of HRP).

  • Incubate at room temperature, protected from light.

  • Measure the fluorescence or absorbance of the product.

  • Analyze the data: An increase in signal with increasing 2,5-DBHA concentration suggests that the compound is redox-active.

Mitigation Strategies

Once the mechanism of interference has been identified, several strategies can be employed to mitigate its effects:

Interference MechanismMitigation Strategy
Autofluorescence - Switch to fluorophores with excitation and emission wavelengths outside the range of 2,5-DBHA's fluorescence. Red-shifted dyes are often a good choice.- Use time-resolved fluorescence (TRF) assays, which can distinguish between the short-lived fluorescence of the compound and the long-lived fluorescence of the detection reagent.
Fluorescence Quenching - Reduce the concentration of 2,5-DBHA if possible.- Use a different fluorophore that is not quenched by 2,5-DBHA.
HRP Inhibition - Increase the concentration of the HRP enzyme or the substrate.- Switch to a different enzyme-substrate system for detection (e.g., alkaline phosphatase).
Antibody Cross-Reactivity - Include a pre-incubation step with a blocking agent that is structurally similar to 2,5-DBHA but does not interfere with the assay.- Use a different antibody pair with higher specificity.
Redox Activity - Remove or reduce the concentration of reducing agents (e.g., DTT) from the assay buffer if they are not essential for the target's activity.- Add catalase to the assay buffer to quench any H₂O₂ produced.

References

Technical Support Center: Stability of 2,5-Di-tert-butyl-4-methoxyphenol (DTBMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-Di-tert-butyl-4-methoxyphenol (DTBMP) in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTBMP) and why is its stability in buffers a concern?

A1: this compound is a synthetic phenolic antioxidant. Its stability in buffer solutions is critical for maintaining its antioxidant efficacy and ensuring the integrity of experimental results and product formulations. Degradation can lead to a loss of activity and the formation of unknown byproducts.

Q2: What are the primary factors that influence the stability of DTBMP in buffer solutions?

A2: The main factors affecting the stability of phenolic compounds like DTBMP are:

  • pH: DTBMP is expected to be more stable in acidic to neutral pH conditions and is susceptible to degradation in alkaline environments.

  • Temperature: Higher temperatures can accelerate the rate of degradation.

  • Light Exposure: Exposure to UV light can induce photodegradation.

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents will promote degradation.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Metal Ions: Certain metal ions can catalyze the oxidation of phenols.

Q3: Which types of buffers are recommended for experiments involving DTBMP?

A3: For optimal stability, it is recommended to use buffers in the acidic to neutral pH range (pH 4-7). Acetate, citrate, and phosphate buffers are common choices. It is advisable to avoid highly alkaline buffers (pH > 8) if long-term stability is required.

Q4: How can I monitor the stability of DTBMP in my experimental setup?

A4: The most reliable method for monitoring the stability of DTBMP is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This technique allows for the quantification of the parent compound and the detection of any degradation products over time.

Q5: Are there any known degradation products of DTBMP?

A5: While specific degradation pathways for DTBMP are not extensively documented in readily available literature, phenolic compounds can oxidize to form quinone-type structures. It is crucial to characterize any new peaks that appear in chromatograms during a stability study.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of DTBMP concentration in solution. The buffer pH is too high (alkaline).Measure the pH of your buffer. If it is above 7.5, consider using a buffer with a lower pH.
The solution is exposed to light.Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
The storage temperature is too high.Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.
Presence of oxidizing contaminants.Use high-purity solvents and reagents. Consider de-gassing the buffer to remove dissolved oxygen.
Inconsistent or non-reproducible results in stability assays. Fluctuation in storage conditions.Ensure all samples are stored under identical and controlled conditions (temperature, light exposure).
Inconsistent sample preparation.Follow a standardized protocol for preparing all samples and standards.
Issues with the analytical method.Validate your HPLC method for stability-indicating properties to ensure accurate quantification of DTBMP and separation from degradants.
Appearance of unknown peaks in the HPLC chromatogram. Degradation of DTBMP.Attempt to identify the degradation products using techniques like LC-MS to better understand the degradation pathway.
Contamination of the sample or mobile phase.Prepare fresh mobile phases and blank injections to rule out contamination.

Experimental Protocols

Protocol: Stability Indicating HPLC Method for DTBMP

This protocol outlines a general method for assessing the stability of DTBMP in a buffer solution.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • DTBMP reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffer salts (e.g., sodium acetate, sodium phosphate).

  • Acid/base for pH adjustment (e.g., acetic acid, phosphoric acid).

2. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic or acetic acid). For example, start with 50:50 acetonitrile:water and gradient to 90:10 acetonitrile:water.

  • DTBMP Stock Solution: Prepare a stock solution of DTBMP in a suitable organic solvent like methanol or acetonitrile (e.g., 1 mg/mL).

  • Buffered Solutions: Prepare the desired buffers (e.g., pH 5 acetate buffer, pH 7 phosphate buffer, pH 9 borate buffer).

  • Stability Samples: Dilute the DTBMP stock solution with each buffer to a final working concentration (e.g., 50 µg/mL).

3. Stability Study Procedure:

  • Divide each buffered DTBMP solution into multiple aliquots in amber vials.

  • Store the vials under different conditions (e.g., 4 °C, 25 °C, and 40 °C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.

  • Immediately analyze the samples by HPLC.

4. HPLC Analysis:

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the lambda max of DTBMP (typically around 280 nm).

  • Quantification: Calculate the concentration of DTBMP at each time point by comparing the peak area to a standard curve generated from freshly prepared standards.

5. Data Analysis:

  • Plot the percentage of the initial DTBMP concentration remaining versus time for each condition.

  • Determine the rate of degradation and the half-life of DTBMP in each buffer.

Quantitative Data Summary

Compound Condition Observation Citation
Butylated Hydroxyanisole (BHA)pH 3.0 to 12.0Degradation rate increases with increasing pH.[1]
Butylated Hydroxyanisole (BHA)pH > 11.0100% degradation.[1]
Butylated Hydroxyanisole (BHA)pH 8.5Increased degradation efficiency.[2]
Butylated Hydroxyanisole (BHA)pH 7.0Achieved 91% transformation in the presence of an enzyme.[3]

This data is for BHA and should be used as a qualitative guide for DTBMP.

Visualizations

Troubleshooting Workflow for DTBMP Stability Issues

DTBMP Stability Troubleshooting Troubleshooting Workflow for DTBMP Stability Issues start Start: Stability Issue Observed (e.g., Rapid Degradation) check_ph Is the buffer pH > 7.5? start->check_ph lower_ph Action: Use a buffer with a lower pH (4-7) check_ph->lower_ph Yes check_light Is the solution exposed to light? check_ph->check_light No re_evaluate Re-evaluate Stability lower_ph->re_evaluate protect_light Action: Protect from light (Amber vials, foil) check_light->protect_light Yes check_temp Is the storage temperature elevated? check_light->check_temp No protect_light->re_evaluate lower_temp Action: Store at a lower temperature (e.g., 2-8°C) check_temp->lower_temp Yes check_purity Are high-purity reagents being used? check_temp->check_purity No lower_temp->re_evaluate use_high_purity Action: Use HPLC-grade solvents and de-gas buffers check_purity->use_high_purity No check_purity->re_evaluate Yes use_high_purity->re_evaluate end Issue Resolved re_evaluate->end

Caption: Troubleshooting workflow for DTBMP stability.

References

Technical Support Center: Troubleshooting High Background in Assays with 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2,5-Di-tert-butyl-4-methoxyphenol (BHA-OMe) in various assays. High background signal is a common issue that can mask genuine results and lead to data misinterpretation. This guide will help you identify the source of the high background and provide solutions to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my assays?

A1: this compound, also known as BHA-OMe, is a synthetic phenolic antioxidant.[1] It is often used in cell-based and biochemical assays to protect cells and assay components from oxidative damage by scavenging free radicals. Its antioxidant properties can help maintain the integrity of the experimental system. However, its chemical nature can also lead to interference in certain assay formats.

Q2: I'm observing a high background signal in my fluorescence-based assay when using BHA-OMe. What are the potential causes?

A2: High background in fluorescence assays when using phenolic compounds like BHA-OMe can stem from several factors:

  • Autofluorescence: Phenolic compounds can inherently fluoresce, emitting their own light upon excitation, which adds to the overall signal and increases background.[2] Published data indicates that butylated hydroxyanisole (BHA), a related compound, can be excited at 280 nm and emits at 310 nm.[3]

  • Light Scatter: At high concentrations, small molecules can form aggregates that scatter light, leading to an apparent increase in signal.

  • Non-specific Binding: BHA-OMe may non-specifically bind to assay components like antibodies or plates, leading to a false positive signal.

  • Reactivity with Assay Reagents: The compound might directly react with fluorescent dyes or other reagents, altering their properties and increasing background fluorescence. Phenolic compounds have been shown to interfere with assays that use horseradish peroxidase (HRP).[4]

Q3: How can I determine if BHA-OMe is the cause of the high background in my assay?

A3: To pinpoint BHA-OMe as the source of interference, you should run a set of control experiments. A crucial first step is to measure the fluorescence of BHA-OMe alone in the assay buffer at the concentrations you are using.

Troubleshooting Guides

Issue 1: High Background in Fluorescence-Based Assays

If you are experiencing high background in fluorescence-based assays such as fluorescence microscopy, flow cytometry, or plate reader-based assays, it is likely due to the intrinsic fluorescent properties of BHA-OMe.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells or slides containing only your assay buffer and BHA-OMe at the same concentrations used in your experiment. Measure the fluorescence using the same instrument settings (excitation/emission wavelengths and gain) as your main experiment. A significant signal in these control wells confirms that BHA-OMe is autofluorescent under your experimental conditions.

  • Optimize BHA-OMe Concentration: Determine the lowest effective concentration of BHA-OMe that provides the necessary antioxidant protection without causing excessive background. A concentration-response curve for both its antioxidant effect and its background fluorescence will help identify the optimal concentration range.

  • Switch to a Red-Shifted Fluorophore: Autofluorescence from many organic compounds is most prominent in the blue-green region of the spectrum. If your assay allows, switch to a fluorophore that excites and emits in the far-red or near-infrared region (e.g., >650 nm) to minimize spectral overlap with BHA-OMe's autofluorescence.

  • Background Subtraction: If the background from BHA-OMe is consistent and not excessively high, you can subtract the average fluorescence intensity of your compound-only controls from your experimental readings.

Experimental Protocol: Assessing Autofluorescence of BHA-OMe

This protocol outlines the steps to determine the intrinsic fluorescence of BHA-OMe in your specific assay setup.

  • Materials:

    • This compound (BHA-OMe)

    • Assay buffer (the same used in your main experiment)

    • Microplate (preferably black-walled for fluorescence assays)

    • Fluorescence microplate reader

  • Methodology:

    • Prepare a stock solution of BHA-OMe in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the BHA-OMe stock solution in your assay buffer to cover the range of concentrations used in your experiments.

    • Add the BHA-OMe dilutions to the wells of the microplate. Include wells with assay buffer only as a blank control.

    • Measure the fluorescence at the excitation and emission wavelengths used in your primary assay.

    • Plot the fluorescence intensity against the BHA-OMe concentration to visualize its autofluorescence profile.

Below is a workflow diagram for assessing compound autofluorescence:

G Workflow for Assessing Compound Autofluorescence prep_stock Prepare BHA-OMe Stock Solution serial_dilute Create Serial Dilutions in Assay Buffer prep_stock->serial_dilute add_to_plate Add Dilutions and Buffer Control to Plate serial_dilute->add_to_plate measure_fluorescence Measure Fluorescence at Assay Wavelengths add_to_plate->measure_fluorescence analyze_data Plot Fluorescence vs. Concentration measure_fluorescence->analyze_data

Caption: Workflow for assessing compound autofluorescence.

Issue 2: High Background in Immunoassays (ELISA, Western Blot)

High background in immunoassays can be caused by non-specific binding of BHA-OMe or its interference with the detection system.

Troubleshooting Steps:

  • Optimize Blocking Conditions: Insufficient blocking can lead to non-specific binding. Try increasing the concentration of your blocking agent (e.g., BSA or non-fat milk) or extending the blocking time. Consider using commercially available specialized blocking buffers.

  • Increase Washing Steps: Inadequate washing can leave behind unbound reagents. Increase the number and duration of wash steps between antibody incubations.

  • Test for Interference with Detection Enzyme: If your immunoassay uses an enzyme-conjugated secondary antibody (e.g., HRP or AP), BHA-OMe might be interfering with the enzymatic reaction. You can test this by running a control reaction with the enzyme, substrate, and BHA-OMe without the primary and secondary antibodies.

  • Run a "No Primary Antibody" Control: To check for non-specific binding of the secondary antibody, run a control where you omit the primary antibody but include all other steps. If you still see a high background, the secondary antibody may be binding non-specifically, potentially exacerbated by the presence of BHA-OMe.

Quantitative Data Summary

While specific quantitative data for BHA-OMe interference is limited in the literature, the following table provides general concentration ranges for phenolic antioxidants in cell-based assays that can serve as a starting point for optimization.

ParameterRecommended RangeNotes
BHA-OMe Concentration 1 - 50 µMStart with a low concentration and titrate up to find the optimal balance between antioxidant activity and minimal background.
Blocking Agent (BSA) 1 - 5% (w/v)Higher concentrations may be needed to effectively block non-specific binding sites.
Blocking Agent (Non-fat milk) 3 - 5% (w/v)A common and cost-effective blocking agent for Western blots.

Signaling Pathway

Nrf2 Signaling Pathway Activation by Phenolic Antioxidants

Phenolic antioxidants like BHA-OMe can exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][5][6][7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. In the presence of oxidative stress or activators like BHA-OMe, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.

Nrf2_Pathway Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHA_OMe BHA-OMe / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex BHA_OMe->Keap1_Nrf2 inactivates Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates

References

Technical Support Center: Purification of 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of synthesized 2,5-Di-tert-butyl-4-methoxyphenol.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Symptom / Question Possible Cause(s) Suggested Solutions
Why is my final product purity low, with significant amounts of 2-tert-butyl-4-methoxyphenol (mono-alkylated impurity)? The tert-butylation reaction may have been incomplete, or the reaction conditions favored mono-alkylation. The mono- and di-alkylated products have similar polarities, making separation difficult.Optimize Purification:Fractional Crystallization: Perform multiple recrystallization steps. The subtle differences in crystal lattice energy can allow for separation.[1] • Preparative Chromatography: Use column chromatography with a high-resolution stationary phase (e.g., silica gel) and an optimized solvent system (e.g., a hexane/ethyl acetate gradient) for effective separation.[2] • Reaction Optimization: Revisit the synthesis step. Adjust the molar ratio of the tert-butylating agent to the starting phenol to favor di-alkylation.[1][3]
My product is contaminated with unreacted starting materials like p-methoxyphenol. The work-up procedure was insufficient to remove acidic or phenolic starting materials.Improve Work-up: • Before purification, wash the crude organic layer with a dilute basic solution (e.g., 10% sodium hydroxide) to extract unreacted phenolic precursors. Follow this with water and brine washes until the organic layer is neutral.[4]
The purified product is an off-white or yellowish solid instead of white crystals. Trace impurities or oxidation of the phenol group may have occurred. Phenolic compounds can be sensitive to air and light, especially at elevated temperatures.Refine Purification & Handling:Recrystallization with Charcoal: Add a small amount of activated charcoal during the recrystallization process to adsorb colored impurities. • Inert Atmosphere: Conduct purification steps, particularly those involving heat, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Why did I get an oil or a gummy solid after solvent removal instead of a crystalline product? The product is likely impure, and the impurities are inhibiting crystallization (a phenomenon known as eutectic mixture formation). Residual solvent may also be present.Ensure Purity & Complete Drying:Re-purify: Subject the oily product to column chromatography to remove impurities that are preventing crystallization.[2] • Thorough Drying: Ensure all residual solvent is removed by drying the product under a high vacuum, possibly with gentle heating.[5] • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
My overall yield is very low after the purification steps. Product may be lost during multiple purification steps, especially with repeated recrystallizations or during column chromatography. The chosen recrystallization solvent may be too effective, keeping too much product dissolved even when cold.Optimize Recovery:Minimize Solvent: When recrystallizing, use the minimum amount of hot solvent required to fully dissolve the crude product.[5] • Solvent Choice: Select a recrystallization solvent where the product has high solubility when hot and very low solubility when cold. Petroleum ether is often a suitable choice.[6] • Combine Fractions Carefully: When using chromatography, carefully monitor fractions using TLC or HPLC to avoid mixing pure fractions with impure ones.

Data Presentation

Table 1: Comparison of Primary Purification Methods
Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Difference in solubility of the product and impurities in a chosen solvent at different temperatures.Cost-effective, scalable, good for removing significantly different impurities.Can be less effective for separating compounds with very similar structures (e.g., isomers); potential for product loss in the mother liquor.[7]>99% with high-purity crude material.[6][8]
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Highly effective for separating compounds with similar polarities and structures.[2]Can be costly and time-consuming for large-scale purifications; requires significant solvent usage.[1]>99%
Fractional Distillation Separation based on small differences in boiling points under vacuum.Useful if impurities have sufficiently different boiling points.Requires thermal stability of the compound; may be ineffective for isomers with very close boiling points.Dependent on the nature of impurities.
Table 2: Recommended Solvent Systems for Purification
MethodSolvent / Mobile PhaseApplication Notes
Recrystallization Petroleum EtherAn effective solvent for obtaining a stable crystal form of tert-butylated methoxyphenols.[6][8] The amount of solvent can be 1-10 times the volume of the crude product.[6]
Column Chromatography Hexane / Ethyl AcetateA gradient of increasing ethyl acetate in hexane is typically used to elute compounds from a silica gel column. The less polar di-tert-butylated product will elute before the more polar mono-tert-butylated impurity.[2]
Work-up / Extraction Ethyl Acetate / Water / BrineEthyl acetate is a common solvent for extracting the product from the reaction mixture. Washes with water and brine are used to remove water-soluble impurities.[4][6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound using recrystallization, a common and effective method.

  • Dissolution: Place the crude synthesized product into a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., petroleum ether) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once it has reached ambient temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under a vacuum to remove all traces of solvent.[5]

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with similar polarity, such as the mono-alkylated precursor.

  • Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the column, allowing the silica to settle into a packed bed without air bubbles.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

  • Load the Column: Carefully add the dissolved sample to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2] The separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).

  • Collect Fractions: Collect the eluent in separate test tubes or flasks. The desired, less polar this compound should elute before the more polar 2-tert-butyl-4-methoxyphenol.

  • Combine and Evaporate: Combine the pure fractions containing the desired product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

  • Drying: Dry the final product under a high vacuum to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow cluster_prep Crude Product Work-up cluster_purify Purification cluster_recryst Method A cluster_chrom Method B cluster_final Final Steps crude Synthesized Crude Product wash Aqueous Wash (e.g., with NaOH/Brine) crude->wash extract Solvent Removal (Rotary Evaporation) wash->extract recryst Recrystallization (e.g., Petroleum Ether) extract->recryst chrom Column Chromatography (e.g., Silica Gel) extract->chrom pure_product Pure Crystalline Product recryst->pure_product chrom->pure_product analysis Purity Analysis (HPLC, GC, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

TroubleshootingFlowchart start Start: Impure Product q1 Is the product oily or gummy? start->q1 q2 Does analysis show mono-alkylated impurity? q1->q2 No (Solid) a1_yes High level of impurities preventing crystallization. q1->a1_yes Yes q3 Is the product discolored? q2->q3 No a2_yes Action: Use Fractional Crystallization or Column Chromatography. q2->a2_yes Yes a3_yes Action: Recrystallize with activated charcoal. q3->a3_yes Yes recryst Action: Recrystallize from a suitable solvent. q3->recryst No a1_sol Action: Perform Column Chromatography. a1_yes->a1_sol dry Action: Dry thoroughly under high vacuum. a1_sol->dry a2_yes->dry a3_yes->dry recryst->dry end_node Pure Product dry->end_node

Caption: Troubleshooting logic for common issues in product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound? A1: The most common impurities are typically unreacted starting materials (e.g., p-methoxyphenol) and the intermediate mono-alkylated product, 2-tert-butyl-4-methoxyphenol (a primary isomer of BHA).[1][3][4]

Q2: Which purification method is best for achieving high purity (>99%)? A2: For crude material that is already relatively clean, recrystallization with a suitable solvent like petroleum ether can achieve purity greater than 99%.[6][8] If the crude product contains significant amounts of structurally similar impurities, such as the mono-alkylated version, flash column chromatography is the more robust method for achieving high purity.[2]

Q3: How can I effectively remove the mono-alkylated precursor, 2-tert-butyl-4-methoxyphenol? A3: Separation is challenging due to similar polarities.[1] The most effective method is column chromatography, as the di-alkylated product is less polar and will elute from the column faster than the mono-alkylated species.[2] Alternatively, fractional crystallization, which involves multiple, careful recrystallization steps, can also be used to enrich the desired product.[3]

Q4: What analytical techniques are recommended for assessing the purity of the final product? A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity and detecting isomeric impurities.[3][4][8] Gas Chromatography (GC) is also commonly used.[4] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

References

2,5-Di-tert-butyl-4-methoxyphenol formulation stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,5-Di-tert-butyl-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation stability issues related to this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in formulations?

A1: this compound is a synthetic phenolic antioxidant. Its primary function in formulations is to prevent oxidative degradation of active pharmaceutical ingredients (APIs) and excipients, thereby extending the shelf-life of the product.[1] The stability of this compound itself is critical because its degradation can lead to a loss of antioxidant efficacy, which can compromise the stability of the entire formulation. Furthermore, the formation of degradation products could potentially alter the physical and chemical properties of the product and may raise safety concerns.

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound in a formulation is primarily affected by the following factors:

  • pH: Phenolic antioxidants are generally more stable in acidic to neutral conditions and can be susceptible to degradation in alkaline environments.

  • Light Exposure: Prolonged exposure to ultraviolet (UV) light can induce photodegradation.

  • Presence of Oxidizing Agents: Strong oxidizing agents can accelerate the degradation of this antioxidant.

  • Temperature: Elevated temperatures can increase the rate of thermal degradation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for the oxidative degradation of phenols.

Q3: What are the common signs of this compound degradation in a formulation?

A3: Degradation of this compound can manifest in several ways, including:

  • Color Change: A common sign of phenolic antioxidant degradation is the development of a yellow or brownish hue in the formulation.

  • Loss of Potency: A decrease in the antioxidant activity of the formulation over time, which can be monitored by measuring the remaining concentration of this compound.

  • Appearance of New Peaks in Chromatographic Analysis: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), may reveal the emergence of new peaks corresponding to degradation products.

Q4: What are the known degradation products of this compound?

A4: Autoxidation of this compound has been shown to yield a mixture of products, primarily 2,5-di-t-butyl-1,4-benzoquinone, along with its monoepoxide, and both cis- and trans-diepoxides.[2] The formation of these products is indicative of oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Discoloration (Yellowing/Browning) of the Formulation Oxidation of this compound.• Protect the formulation from light by using opaque or amber-colored packaging.• Consider the inclusion of a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation.• Ensure the formulation is stored at the recommended temperature.
Loss of Antioxidant Efficacy Over Time Degradation of this compound due to exposure to light, heat, or incompatible excipients.• Conduct forced degradation studies to identify the primary stress factors.• Reformulate to include photostabilizers if photodegradation is the main issue.• Evaluate the compatibility of this compound with all other formulation excipients.
Unexpected Peaks in HPLC Analysis During Stability Studies Formation of degradation products.• Characterize the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the degradation pathway.• Adjust formulation parameters (e.g., pH, protection from light) to minimize the formation of these specific byproducts.• Ensure the analytical method is properly validated to separate and quantify all significant degradation products.
Phase Separation or Other Physical Instability in an Emulsion Degradation of this compound may impact the overall stability of the emulsion.• Re-evaluate the emulsification system for compatibility with the antioxidant.• Optimize the manufacturing process, such as homogenization, to ensure robust emulsion formation.• Confirm the compatibility of this compound with other excipients in the formulation.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides illustrative data based on the known behavior of closely related phenolic antioxidants like Butylated Hydroxyanisole (BHA). This data should be used for guidance and comparison purposes only. Actual stability will be formulation-dependent.

Stress Condition Parameter Illustrative Value Remarks
pH % Degradation after 30 days at 40°CpH 3: <1%pH 7: ~2-5%pH 9: >10%Phenolic antioxidants show increased degradation at higher pH.
Temperature % Degradation after 30 days at pH 725°C: <2%40°C: ~2-5%60°C: >15%Degradation rate increases with temperature, following Arrhenius kinetics.
Light Exposure % Degradation after 24h continuous UV light~5-15%Photodegradation is a significant pathway. The extent depends on the formulation matrix and packaging.
Oxidation % Degradation after 24h in 3% H₂O₂>20%Highly susceptible to oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound in a formulation.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For formulation studies, use the final drug product.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound or formulation to dry heat at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution or formulation to UV light (e.g., 254 nm) and visible light in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

  • Calculate the percentage of degradation.

  • Ensure mass balance is maintained.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reverse-phase HPLC method for the quantification of this compound and its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended use.

Visualizations

degradation_pathway A This compound B Phenoxy Radical A->B Oxidation (Loss of H•) C 2,5-Di-tert-butyl-1,4-benzoquinone B->C Further Oxidation D Benzoquinone Monoepoxide C->D Epoxidation E Benzoquinone Diepoxides (cis & trans) D->E Further Epoxidation experimental_workflow cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_evaluation Evaluation A Formulation Development C Forced Degradation Study A->C B Selection of Packaging D Accelerated Stability Study (e.g., 40°C/75% RH) B->D E Long-Term Stability Study (e.g., 25°C/60% RH) B->E F Stability-Indicating HPLC Method C->F D->F E->F G Characterization of Degradants (LC-MS) F->G H Data Analysis & Shelf-Life Determination F->H troubleshooting_logic Start Instability Observed (e.g., color change, new peaks) Identify_Stress Identify Primary Stress Factor (Light, Heat, pH, Oxidant?) Start->Identify_Stress Light Photodegradation Identify_Stress->Light Light Heat Thermal Degradation Identify_Stress->Heat Heat pH_Ox Chemical Degradation Identify_Stress->pH_Ox pH / Oxidant Solution_Light Use UV-protective packaging. Add photostabilizer. Light->Solution_Light Solution_Heat Optimize storage conditions. Assess thermal stability of excipients. Heat->Solution_Heat Solution_pH_Ox Adjust pH to acidic/neutral. Include chelating agents. Avoid incompatible excipients. pH_Ox->Solution_pH_Ox End Stable Formulation Solution_Light->End Solution_Heat->End Solution_pH_Ox->End

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of 2,5-Di-tert-butyl-4-methoxyphenol and Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: December 2025

In the field of antioxidant research and drug development, the evaluation of the efficacy of synthetic phenolic antioxidants is a critical endeavor. This guide provides a comparative analysis of the antioxidant capacity of 2,5-Di-tert-butyl-4-methoxyphenol and the widely used Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance of these compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of phenolic compounds is commonly determined through various in vitro assays that measure their capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, where a lower IC50 value indicates greater antioxidant potency.

The following table summarizes the available IC50 values for 2-tert-butyl-4-methoxyphenol and BHT from a comparative study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Antioxidant Assay2-tert-butyl-4-methoxyphenol (IC50)Butylated Hydroxytoluene (BHT) (IC50)Key Observations
DPPH Radical Scavenging Activity 0.0052 mg/mL0.011 mg/mLIn this direct comparison, 2-tert-butyl-4-methoxyphenol demonstrated more potent radical scavenging activity than BHT, as indicated by its lower IC50 value.[1]

Note: The data presented is for the 2-tert-butyl-4-methoxyphenol isomer, not the this compound isomer specified in the topic. Isomeric differences can significantly influence antioxidant capacity. For instance, the antioxidant capacity of 2-tert-butyl-4-methoxyphenol has been reported to be 2-3 times that of its isomer, 3-tert-butyl-4-methoxyphenol.

Mechanism of Antioxidant Action: Radical Scavenging

Both this compound and BHT are phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's effectiveness.

G cluster_0 Radical Scavenging by Phenolic Antioxidant Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Phenoxyl_Radical Phenoxyl Radical (ArO•) Phenolic_Antioxidant->Phenoxyl_Radical H• Donation Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule H• Acceptance Non_Radical_Products Non-Radical Products Phenoxyl_Radical->Non_Radical_Products Termination

General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocols

To facilitate the replication and validation of antioxidant capacity studies, detailed methodologies for two common assays, DPPH and ABTS, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine. The change in absorbance is measured spectrophotometrically.

Principle: The antioxidant donates a hydrogen atom to the DPPH radical, causing a color change that is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. The solution should be made fresh and kept in the dark.

  • Preparation of Test Solutions: Stock solutions of the test compounds (e.g., this compound, BHT) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made from the stock solutions.

  • Reaction: An aliquot of each concentration of the test and standard solutions is added to the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Principle: The antioxidant donates an electron or hydrogen atom to the ABTS•+, causing a decolorization of the solution that is proportional to the antioxidant's activity.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions: As in the DPPH assay, stock solutions and serial dilutions of the test and standard compounds (e.g., Trolox) are prepared.

  • Reaction: An aliquot of each concentration of the test and standard solutions is added to the ABTS working solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: The absorbance of each solution is measured at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

G cluster_1 Antioxidant Assay Workflow start Prepare Reagents (Radical Solution, Test Compounds) reaction Mix Reagents & Incubate start->reaction measurement Measure Absorbance (Spectrophotometry) reaction->measurement analysis Calculate % Inhibition & IC50 measurement->analysis end Determine Antioxidant Capacity analysis->end

A generalized workflow for in vitro antioxidant capacity assays.

References

A Comparative Guide to Phenolic Antioxidants: 2,5-Di-tert-butyl-4-methoxyphenol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oxidative stress mitigation and the development of novel therapeutics, the selection of an appropriate antioxidant is paramount. This guide provides an objective, data-driven comparison of 2,5-Di-tert-butyl-4-methoxyphenol, a phenolic antioxidant, against other widely used synthetic phenolic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tert-butylhydroquinone (TBHQ), and Propyl Gallate. This comparison is based on their performance in key antioxidant assays and their modulation of critical signaling pathways.

Introduction to this compound

This compound is a synthetic phenolic compound.[1] Like other phenolic antioxidants, its efficacy stems from the ability of its hydroxyl group to donate a hydrogen atom, neutralizing free radicals and thereby terminating the chain reactions of oxidation.[2] It is structurally related to Butylated Hydroxyanisole (BHA), which is typically a mixture of isomers, primarily 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[3][4] For the purpose of this guide, data for BHA will be used as a close surrogate for its isomers where specific data for this compound is not available.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and its counterparts have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater antioxidant potency.

Radical Scavenging Activity (DPPH and ABTS Assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to assess the free radical scavenging ability of antioxidants.

Table 1: Comparative Radical Scavenging Activity (IC50 Values)

AntioxidantDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
BHA (Butylated Hydroxyanisole)104.74 - 112.05[5]Data not readily available
BHT (Butylated Hydroxytoluene)202.35[5]Data not readily available
TBHQ (Tert-butylhydroquinone)Data not readily availableData not readily available
Propyl GallateLower than BHT[6]Data not readily available

Note: IC50 values can vary depending on experimental conditions. The data presented is for comparative purposes and is sourced from the cited literature.

Inhibition of Lipid Peroxidation

The inhibition of lipid peroxidation is a crucial measure of an antioxidant's ability to protect biological membranes from oxidative damage.

Table 2: Comparative Lipid Peroxidation Inhibition

AntioxidantAssay MethodEfficacy
BHAThiobarbituric Acid Reactive Substances (TBARS)Effective
BHTThiobarbituric Acid Reactive Substances (TBARS)Effective
TBHQThiobarbituric Acid Reactive Substances (TBARS)Highly Effective
Propyl GallateThiobarbituric Acid Reactive Substances (TBARS)Highly Effective

Note: The efficacy is a qualitative summary based on available literature. Quantitative data (e.g., IC50 values) for lipid peroxidation inhibition is highly dependent on the specific lipid substrate and experimental setup.

Synergistic and Antagonistic Effects

Phenolic antioxidants can exhibit synergistic or antagonistic effects when used in combination. A synergistic effect means the combined antioxidant activity is greater than the sum of their individual activities. For instance, BHT can regenerate BHA, enhancing its overall antioxidant capacity.[7] Conversely, under certain conditions, combinations of antioxidants can lead to antagonistic effects, where the total antioxidant activity is less than expected. The nature of these interactions is dependent on the specific antioxidants, their concentrations, and the system in which they are acting.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic antioxidants exert their effects by modulating key cellular signaling pathways involved in the response to oxidative stress and inflammation.

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress.[8][9] Phenolic antioxidants, including BHA and BHT, have been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10]

Nrf2_Activation_by_Phenolic_Antioxidants cluster_cytoplasm Cytoplasm Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Ub Ubiquitin ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Phenolic_Antioxidants Phenolic_Antioxidants

Caption: Activation of the Nrf2 signaling pathway by phenolic antioxidants.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[11][12] Chronic activation of the NF-κB pathway is associated with inflammation. Many phenolic antioxidants have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[10] This inhibition can occur through various mechanisms, including preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

NFkB_Inhibition_by_Phenolic_Antioxidants cluster_cytoplasm Cytoplasm IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Proteasome Proteasomal Degradation IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Phenolic_Antioxidants Phenolic Antioxidants (e.g., BHA, BHT) Phenolic_Antioxidants->IKK Inhibits DNA DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Binds to Inflammation Inflammation Inflammatory_Genes->Inflammation Inflammatory_Stimuli Inflammatory_Stimuli

Caption: Inhibition of the NF-κB signaling pathway by phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.

Workflow:

DPPH_Assay_Workflow Prepare_Solutions Prepare DPPH Solution (in methanol) and Antioxidant Solutions (various concentrations) Mix Mix DPPH solution with antioxidant solution (or standard/blank) Prepare_Solutions->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate End End Calculate->End

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.

Workflow:

ABTS_Assay_Workflow Prepare_Solutions Prepare ABTS Radical Solution (ABTS + potassium persulfate) and Antioxidant Solutions (various concentrations) Mix Mix ABTS radical solution with antioxidant solution (or standard/blank) Prepare_Solutions->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance at ~734 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate End End Calculate->End

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be quantified spectrophotometrically.

Workflow:

TBARS_Assay_Workflow Prepare_Reaction Prepare Reaction Mixture (lipid source, buffer, antioxidant) Induce_Peroxidation Induce Lipid Peroxidation (e.g., with Fe2+) Prepare_Reaction->Induce_Peroxidation Incubate Incubate at 37°C Induce_Peroxidation->Incubate Add_TBA Add Thiobarbituric Acid (TBA) and heat to form colored product Incubate->Add_TBA Measure_Absorbance Measure Absorbance at ~532 nm Add_TBA->Measure_Absorbance Calculate Calculate % Inhibition Measure_Absorbance->Calculate End End Calculate->End

References

Unveiling the Anti-inflammatory Potential of 2,5-Di-tert-butyl-4-methoxyphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anti-inflammatory effects of 2,5-Di-tert-butyl-4-methoxyphenol (DTBMP), also known as Butylated Hydroxyanisole (BHA). Through a detailed comparison with established anti-inflammatory agents, this document synthesizes experimental data to elucidate the therapeutic potential and mechanistic underpinnings of DTBMP.

Executive Summary

This compound, a synthetic phenolic antioxidant, has demonstrated notable anti-inflammatory properties, primarily when used in synergy with Butylated Hydroxytoluene (BHT). Experimental evidence reveals that a combination of DTBMP and BHT significantly inhibits the expression of key pro-inflammatory mediators, including Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α), in cellular models of inflammation. The mechanism of action is believed to involve the modulation of critical inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While DTBMP alone exhibits modest anti-inflammatory activity, its synergistic combination with BHT presents a potent formulation for mitigating inflammatory responses. This guide will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways governed by DTBMP.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of DTBMP, particularly in combination with BHT, has been evaluated against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following tables summarize the comparative performance based on in vitro and in vivo studies.

In Vitro Inhibition of Pro-inflammatory Markers

The inhibitory effects of DTBMP on the expression of COX-2 and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are presented below. The synergistic effect with BHT is a key highlight of these findings.

Compound/CombinationConcentrationTarget GeneInhibition (%)Reference
DTBMP (BHA) alone 10 µMCox2Slight to none[1]
DTBMP (BHA) alone 10 µMTnfaSlight to none[1]
BHT alone 10 µMCox2Slight to none[1]
BHT alone 10 µMTnfaSlight to none[1]
DTBMP (BHA) + BHT (1:1) 10 µM totalCox2Significant[1]
DTBMP (BHA) + BHT (1:1) 10 µM totalTnfaSignificant[1]
DTBMP (BHA) + BHT (1:2) -Cox2Potent[1]
DTBMP (BHA) + BHT (2:1) -Cox2Potent[1]
Ibuprofen VariousCOX-1/COX-2Dose-dependent[2][3]
Dexamethasone VariousInflammatory GenesPotent[4]

Note: The studies on DTBMP (BHA) and BHT primarily focused on gene expression, while data for Ibuprofen and Dexamethasone often refers to enzyme activity or broader anti-inflammatory effects. Direct quantitative comparison of percentage inhibition at the same molecular level is limited in the available literature.

In Vivo Anti-inflammatory Effects (Carrageenan-Induced Paw Edema Model)
TreatmentDoseTime Point (hours)Edema Inhibition (%)Reference
Ibuprofen --Significant[5][6]
Phenylbutazone --Significant[5][6]

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory effects of DTBMP are attributed to its ability to interfere with key intracellular signaling pathways that regulate the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as COX-2 and TNF-α. Evidence suggests that DTBMP, particularly in combination with BHT, can inhibit this activation.[7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DTBMP_BHT DTBMP + BHT DTBMP_BHT->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α) DNA->Pro_inflammatory_Genes Transcription

Figure 1: DTBMP's inhibitory action on the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including p38, JNK, and ERK, that are activated by inflammatory stimuli. Activated MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory genes. DTBMP is thought to modulate this pathway, thereby reducing the inflammatory response.[8]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation Transcription_Factors Transcription Factors p38->Transcription_Factors Activation DTBMP_BHT DTBMP + BHT DTBMP_BHT->MAPKK Inhibition? Pro_inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_Genes Transcription

Figure 2: Postulated inhibitory effect of DTBMP on the MAPK signaling cascade.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental protocols for key assays are provided below.

Cell Culture and Treatment

Murine macrophage-like RAW264.7 cells are a standard model for studying inflammation in vitro.

  • Cell Line: RAW264.7 (murine macrophage-like cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of DTBMP, BHT, their combinations, or control vehicles (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL.

    • Incubate the cells for a specified period (e.g., 3-24 hours) depending on the endpoint being measured.

Gene Expression Analysis by Real-Time PCR

This method is used to quantify the mRNA levels of pro-inflammatory genes.

  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare a reaction mixture containing cDNA, gene-specific forward and reverse primers for Cox2, Tnfa, and a housekeeping gene (e.g., 18S rRNA or β-actin), and a suitable SYBR Green or TaqMan master mix.

    • Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis for Signaling Proteins

Western blotting is employed to detect the levels and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 (for NF-κB pathway) and p38 (for MAPK pathway), as well as a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of DTBMP.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture RAW264.7 Cell Culture Treatment Pre-treatment with DTBMP/BHT followed by LPS Stimulation Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RT_PCR Real-Time PCR (Cox2, Tnfa expression) RNA_Extraction->RT_PCR Western_Blot Western Blot (p-p65, p-p38) Protein_Extraction->Western_Blot Animal_Model Carrageenan-Induced Paw Edema in Rats Drug_Administration Oral Administration of DTBMP/Ibuprofen Animal_Model->Drug_Administration Measurement Measurement of Paw Volume Drug_Administration->Measurement Data_Analysis Calculation of Edema Inhibition (%) Measurement->Data_Analysis

Figure 3: General experimental workflow for validating anti-inflammatory effects.

Conclusion

The available evidence strongly suggests that this compound, particularly in combination with BHT, possesses significant anti-inflammatory properties. Its ability to suppress the expression of key inflammatory mediators like COX-2 and TNF-α, likely through the inhibition of the NF-κB and MAPK signaling pathways, positions it as a compound of interest for further investigation in the development of novel anti-inflammatory therapies. Future research should focus on direct, quantitative comparisons with a broader range of established anti-inflammatory drugs in both in vitro and in vivo models to fully elucidate its therapeutic potential and relative efficacy. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for such future validation studies.

References

Unveiling a Potential Antioxidant Powerhouse: A Comparative Guide to the Synergistic Effects of 2,5-DBHA and BHT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective antioxidant combinations is a perpetual frontier. This guide explores the potential synergistic antioxidant effects of 2,5-dihydroxybenzylamine (2,5-DBHA) when combined with the widely used synthetic antioxidant, butylated hydroxytoluene (BHT).

Understanding the Individual Components

Butylated Hydroxytoluene (BHT): A Stalwart Synthetic Antioxidant

BHT is a well-established synthetic antioxidant known for its ability to scavenge free radicals, thereby inhibiting lipid peroxidation and preventing oxidative damage to cells and other materials.[1] Its primary mechanism of action involves donating a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides and terminating the oxidative chain reaction.

2,5-Dihydroxybenzylamine (2,5-DBHA): A Phenolic Compound with Antioxidant Promise

Direct studies on the antioxidant activity of 2,5-dihydroxybenzylamine are limited. However, research on a structurally similar compound, 2,5-dihydroxybenzoic acid (2,5-DHB), provides strong indications of its potential. Studies have shown that 2,5-DHB possesses significant antioxidant capacity, demonstrating strong activity in various assays that measure free radical scavenging and reducing power.[2] The presence of hydroxyl groups in the ortho and para positions on the benzene ring is a key structural feature contributing to the antioxidant activity of phenolic compounds.

The Potential for Synergy: A Mechanistic Overview

The synergistic effect between antioxidants occurs when their combined effect is greater than the sum of their individual effects. In the case of a phenolic compound like 2,5-DBHA and BHT, a potential synergistic mechanism involves the regeneration of the more potent antioxidant. For instance, the phenolic compound could donate a hydrogen atom to a radical, becoming a phenoxyl radical itself. BHT could then regenerate the original phenolic antioxidant by donating a hydrogen atom to this phenoxyl radical, thereby allowing the primary antioxidant to scavenge more free radicals.

Comparative Antioxidant Activity

To provide a framework for comparison, the following table summarizes the known antioxidant activity of BHT and the reported activity of 2,5-dihydroxybenzoic acid (as a proxy for 2,5-DBHA) from various in vitro assays.

Antioxidant AssayBHT IC₅₀ (µM)2,5-Dihydroxybenzoic Acid IC₅₀ (µM)Reference Compound (e.g., Trolox) IC₅₀ (µM)
DPPH Radical Scavenging Not readily available> 50 (in one study)Varies by study
ABTS Radical Scavenging Not readily available% Inhibition at 50 µM: 80.11%Varies by study
FRAP (Ferric Reducing Antioxidant Power) Not readily available236.00 µM Fe²⁺Varies by study
CUPRAC (Cupric Reducing Antioxidant Capacity) Not readily available68.77 µM Trolox equivalentsVaries by study

Note: IC₅₀ is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity. The data for 2,5-dihydroxybenzoic acid is presented to suggest the potential activity of 2,5-DBHA.[2]

Experimental Protocols for Assessing Synergy

To empirically determine the synergistic antioxidant effects of 2,5-DBHA and BHT, standardized in vitro assays are essential. The following are detailed protocols for two of the most common methods: the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the yellow-colored diphenylpicrylhydrazine.[3][4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 2,5-DBHA

  • BHT

  • Reference antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Solutions: Prepare stock solutions of 2,5-DBHA, BHT, and the reference antioxidant in methanol or another suitable solvent. From these stock solutions, prepare a series of dilutions.

  • Preparation of Combinations: Prepare mixtures of 2,5-DBHA and BHT in various ratios (e.g., 1:1, 1:2, 2:1).

  • Assay:

    • To the wells of a 96-well microplate, add 100 µL of the test solutions (individual compounds, combinations, or reference antioxidant).

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺), which is blue-green in color.[6][7][8]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 2,5-DBHA

  • BHT

  • Reference antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Dilution of ABTS•⁺ Solution: Before use, dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions: Prepare stock solutions and serial dilutions of 2,5-DBHA, BHT, the reference antioxidant, and their combinations as described for the DPPH assay.

  • Assay:

    • Add 10 µL of the test solutions to the wells of a 96-well microplate.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (ABTS•⁺ solution without antioxidant).

    • A_sample is the absorbance of the test sample.

Visualizing the Concepts

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Test Solution and DPPH Solution in 96-well plate DPPH_sol->Mix Test_sol Prepare Test Solutions (2,5-DBHA, BHT, Combos) Test_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

Synergistic_Antioxidant_Mechanism cluster_system Oxidative Stress cluster_synergy Synergistic Regeneration Free_Radical Free Radical (R•) Target Biological Molecule Free_Radical->Target attacks DBHA_Radical 2,5-DBHA Radical (A•) Damage Oxidative Damage Target->Damage DBHA 2,5-DBHA (AH) DBHA->Free_Radical donates H• BHT BHT (BH) BHT->DBHA_Radical donates H• (Regeneration) BHT_Radical BHT Radical (B•) DBHA_Radical->DBHA regenerated

Caption: Proposed Synergistic Mechanism of 2,5-DBHA and BHT.

Conclusion and Future Directions

The combination of 2,5-dihydroxybenzylamine and butylated hydroxytoluene presents a compelling area for future antioxidant research. Based on the known activities of BHT and structurally similar phenolic compounds, there is a strong theoretical basis for a synergistic interaction. The experimental protocols provided in this guide offer a clear path for researchers to investigate this potential synergy. Future studies should aim to quantify the synergistic effect using the Combination Index (CI) method and explore the underlying mechanisms through more advanced analytical techniques. Such research could lead to the development of novel and more effective antioxidant formulations for a wide range of applications in the pharmaceutical and food industries.

References

A Comparative Analysis of the Efficacy of 2,5-Di-tert-butyl-4-hydroxyanisole and 2,4-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anticancer properties of two structurally related phenolic compounds.

This guide provides a detailed comparison of the biological efficacy of 2,5-Di-tert-butyl-4-hydroxyanisole and 2,4-di-tert-butylphenol. While both are substituted phenolic compounds with recognized bioactive potential, the available scientific literature presents a more robust dataset for 2,4-di-tert-butylphenol across various experimental models. This document aims to summarize the existing quantitative data, detail the experimental methodologies employed, and visualize the known mechanisms of action to aid researchers in their ongoing investigations.

Comparative Efficacy: A Data-Driven Overview

Quantitative data on the bioactivity of these two compounds reveals a significant disparity in the extent of their characterization. 2,4-di-tert-butylphenol has been the subject of numerous studies elucidating its efficacy as an antioxidant, anti-inflammatory, and anticancer agent. In contrast, specific experimental data for 2,5-Di-tert-butyl-4-hydroxyanisole remains limited in the public domain.

Antioxidant Activity

The antioxidant capacity, a measure of a compound's ability to neutralize free radicals, is a key parameter in evaluating its potential therapeutic value. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for quantifying this activity, with lower IC50 values indicating greater potency.

CompoundAssayIC50 Value (µg/mL)Reference
2,4-di-tert-butylphenol DPPH Radical Scavenging60[1]
ABTS Radical Scavenging17[1]
Metal Chelating Activity20[1]
2,5-Di-tert-butyl-4-hydroxyanisole DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available

Note: The available literature frequently refers to the antioxidant properties of 2,5-Di-tert-butyl-4-hydroxyanisole in the context of butylated hydroxyanisole (BHA) analogs, but specific IC50 values for the purified compound are not readily found.

Anticancer Activity

The cytotoxic effects of these compounds against various cancer cell lines provide insights into their potential as anticancer agents. The IC50 value represents the concentration required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 Value (µM)Reference
2,4-di-tert-butylphenol Human Colorectal Carcinoma (HCT116)57.044 ± 0.32
Human Breast Adenocarcinoma (MCF-7)70[2]
2,5-Di-tert-butyl-4-hydroxyanisole VariousData not available

Mechanisms of Action

2,4-di-tert-butylphenol: A Multi-faceted Agent

2,4-di-tert-butylphenol exhibits its biological effects through multiple pathways. Its antioxidant activity stems from the ability of its phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals.

In the context of cancer, 2,4-di-tert-butylphenol has been shown to induce apoptosis (programmed cell death) by downregulating anti-apoptotic proteins such as Bcl-2 and Survivin. This leads to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in cancer cell death.

Furthermore, its anti-inflammatory properties are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By suppressing NF-κB, 2,4-di-tert-butylphenol can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

2,4-di-tert-butylphenol_MoA cluster_antioxidant Antioxidant Pathway cluster_anticancer Anticancer Pathway cluster_antiinflammatory Anti-inflammatory Pathway 2_4_DTBP 2,4-di-tert-butylphenol Free_Radicals Free Radicals 2_4_DTBP->Free_Radicals H+ donation Bcl2_Survivin Bcl-2, Survivin 2_4_DTBP->Bcl2_Survivin Inhibits NF_kB NF-κB 2_4_DTBP->NF_kB Inhibits Neutralized_Radicals Neutralized Radicals Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Survivin->Mitochondrial_Dysfunction Leads to Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Induces

Mechanisms of action for 2,4-di-tert-butylphenol.
2,5-Di-tert-butyl-4-hydroxyanisole

While specific signaling pathways for 2,5-Di-tert-butyl-4-hydroxyanisole are not well-documented, its structural similarity to other phenolic antioxidants suggests that it likely functions through a similar hydrogen atom donation mechanism to scavenge free radicals. Its reported cytoprotective and carcinogenic activities imply interactions with cellular pathways that regulate cell survival and proliferation, though these have yet to be elucidated in detail.

Experimental Protocols

For the benefit of researchers seeking to replicate or expand upon the findings presented, detailed protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to reduce the stable DPPH radical.

Workflow:

DPPH_Workflow Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH solution with test compound Prepare_DPPH->Mix Prepare_Sample Prepare serial dilutions of test compound Prepare_Sample->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure

DPPH radical scavenging assay workflow.

Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Serial dilutions of the test compound are prepared in methanol.

  • Equal volumes of the DPPH solution and the test compound dilution are mixed in a 96-well plate.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined from a plot of percent inhibition versus concentration.

ABTS Radical Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation.

Workflow:

ABTS_Workflow Prepare_ABTS Prepare ABTS radical cation solution Mix Mix ABTS solution with test compound Prepare_ABTS->Mix Prepare_Sample Prepare serial dilutions of test compound Prepare_Sample->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure

ABTS radical scavenging assay workflow.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Serial dilutions of the test compound are prepared.

  • The diluted ABTS•+ solution is added to the test compound dilutions.

  • After a 6-minute incubation at room temperature, the absorbance is measured at 734 nm.

  • The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with various concentrations of test compound Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure

MTT cell viability assay workflow.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Conclusion

The currently available scientific literature provides a compelling case for 2,4-di-tert-butylphenol as a compound with significant antioxidant, anti-inflammatory, and anticancer properties, supported by quantitative in vitro data. Its mechanisms of action, involving the modulation of key cellular signaling pathways, are also beginning to be understood.

In contrast, while 2,5-Di-tert-butyl-4-hydroxyanisole is recognized as a phenolic antioxidant, there is a notable absence of specific, quantitative efficacy data in publicly accessible research. This knowledge gap highlights a clear opportunity for future research to fully characterize the biological activities of this compound and to perform direct comparative studies against its structural analogs, such as 2,4-di-tert-butylphenol. Such studies are crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds and for identifying the most promising candidates for further drug development. Researchers are encouraged to utilize the provided protocols to investigate the efficacy of 2,5-Di-tert-butyl-4-hydroxyanisole and contribute to a more complete comparative picture.

References

A Comparative Review of the Antioxidant Activity of Synthetic Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

These synthetic antioxidants are widely utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation by scavenging free radicals.[3][4] Their efficacy stems from the ability of the hydroxyl group on the phenol ring to donate a hydrogen atom to a reactive free radical, which neutralizes the radical and terminates the oxidative chain reaction.[4] The resulting phenoxy radical is stabilized by electron delocalization across the aromatic ring and is sterically hindered by the bulky tert-butyl groups, preventing it from initiating new radical chains.[4][5]

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of these compounds is commonly evaluated using various in vitro assays that measure their capacity to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates greater antioxidant potency.[5] The table below summarizes comparative data from radical scavenging assays.

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
2-tert-butyl-4-methoxyphenol (BHA Isomer)DPPHData not specifiedBHTData not specified
Butylated Hydroxytoluene (BHT)DPPHData not specifiedAscorbic AcidData not specified

Note: Specific IC50 values were not consistently available across the searched literature in a comparable format. Values can vary significantly based on specific experimental conditions. However, comparative studies suggest that BHA may exhibit slightly higher antioxidant potency than BHT under certain in vitro conditions.[5]

Detailed Experimental Protocols

Standardized assays are crucial for comparing the antioxidant potential of different compounds. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[6][7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (e.g., 2-tert-butyl-4-methoxyphenol)

  • Positive control (e.g., BHT, Ascorbic acid, or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol or ethanol. This solution should be prepared fresh daily and stored in the dark at 4°C.[8]

  • Preparation of Sample and Control Solutions: Prepare a stock solution of the test compound and positive controls (e.g., 1 mg/mL) in the same solvent. Create a series of dilutions from the stock solution to obtain a range of concentrations.[8]

  • Reaction Setup: In a 96-well plate, add 100 µL of each sample dilution or positive control to separate wells. For the negative control (blank), add 100 µL of the solvent.[8]

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells and mix thoroughly.[8]

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.[8] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[5]

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_sample Prepare Sample & Control Dilutions setup Pipette Samples/ Controls into Plate prep_sample->setup add_dpph Add DPPH Solution to all wells setup->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

DPPH Radical Scavenging Assay Workflow.
ABTS Radical Cation Decolorization Assay

This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which decolorizes upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.[4]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and positive control (e.g., Trolox)

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM ABTS stock solution in water.[4]

    • Prepare a 2.45 mM potassium persulfate solution in water.[4]

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.[4]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Reaction Setup: Add 20 µL of each sample dilution or positive control to the wells of a 96-well plate.[4]

  • Initiate Reaction: Add 180 µL of the ABTS•+ working solution to each well.[4]

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.[4]

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation: The percentage of scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.[4]

ABTS_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Analysis prep_abts Mix ABTS (7 mM) & Potassium Persulfate (2.45 mM) incubate_abts Incubate in Dark (12-16 hours) to form ABTS•+ prep_abts->incubate_abts prep_working Dilute ABTS•+ to Absorbance of 0.70 at 734 nm incubate_abts->prep_working add_sample Add 20 µL Sample/ Control to Plate prep_working->add_sample add_abts Add 180 µL ABTS•+ Working Solution add_sample->add_abts incubate_react Incubate at RT (6-10 min) add_abts->incubate_react measure Measure Absorbance at 734 nm incubate_react->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

ABTS Radical Cation Decolorization Assay Workflow.

Cellular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, synthetic antioxidants like BHA and BHT can influence cellular signaling pathways related to oxidative stress and inflammation. Studies have shown that these compounds can modulate key pathways, although the exact mechanisms can be complex and cell-type specific. For instance, both BHA and BHT have been implicated in the modulation of the NF-κB signaling pathway, which is central to inflammatory responses.[5]

Combinations of BHA and BHT have been shown to exert potent, synergistic anti-inflammatory activity by inhibiting the expression of genes like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] This effect is attributed to the complex synergistic antioxidant activity of the combined phenols.[1]

Signaling_Pathways LPS Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK ROS Oxidative Stress (Free Radicals) ROS->NFkB Oxidation Cellular Damage (Lipid Peroxidation) ROS->Oxidation BHA_BHT BHA / BHT BHA_BHT->ROS Scavenges BHA_BHT->NFkB Inhibits Inflammation Inflammatory Gene Expression (COX-2, TNF-α) NFkB->Inflammation MAPK->Inflammation

Modulation of cellular stress pathways by BHA and BHT.

Conclusion

2-tert-butyl-4-methoxyphenol (an isomer of BHA) and BHT are effective synthetic antioxidants that operate primarily as free radical scavengers through a hydrogen atom transfer mechanism.[4] While both are potent, some in vitro data suggests BHA may have a slight efficacy advantage.[5] Furthermore, their utility extends beyond simple radical quenching, as they can modulate key cellular pathways involved in inflammation and oxidative stress.[5] Notably, combinations of BHA and BHT can produce synergistic anti-inflammatory effects, highlighting their potential in more complex biological systems.[1][2] This guide provides researchers with the foundational protocols and comparative context to effectively utilize and evaluate these important antioxidant compounds.

References

A Researcher's Guide to Assessing the Immunoassay Cross-Reactivity of 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing immunoassays, understanding the specificity of these assays is paramount to generating reliable and accurate data. A critical aspect of assay validation is the assessment of cross-reactivity, where molecules structurally similar to the target analyte can bind to the assay antibodies, leading to inaccurate measurements. This guide provides a comprehensive overview of the potential cross-reactivity of 2,5-Di-tert-butyl-4-methoxyphenol in immunoassays, a compound structurally related to common antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).

Given the absence of specific experimental data on the cross-reactivity of this compound in commercially available immunoassays, this guide offers a framework for evaluating potential interferences. We will delve into the principles of immunoassay cross-reactivity, provide a detailed experimental protocol for its determination, and present hypothetical data to illustrate the comparison.

Understanding Cross-Reactivity in Immunoassays

Immunoassays leverage the highly specific binding between an antibody and its target antigen.[1] However, antibodies can sometimes bind to substances other than the intended analyte, a phenomenon known as cross-reactivity.[2][3] This occurs when the cross-reacting molecule shares structural similarities or epitopes with the target analyte, allowing it to fit into the antibody's binding site.[4][5] For small molecules like this compound, competitive immunoassays are often employed.[6][7] In this format, the presence of cross-reactants can lead to an overestimation of the analyte concentration.

This compound shares a substituted phenolic ring structure with other synthetic antioxidants such as BHT (2,6-Di-tert-butyl-4-methylphenol) and BHA (a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole).[8][9][10] Due to these structural similarities, an antibody developed to detect one of these compounds could potentially cross-react with the others.

Comparative Analysis of Structurally Similar Compounds

To effectively evaluate the performance of an immunoassay, it is crucial to test for cross-reactivity with structurally related compounds that may be present in the samples. The following table presents a hypothetical scenario for an immunoassay designed to quantify a target analyte, illustrating how the cross-reactivity of this compound and other related compounds would be presented.

Compound TestedChemical StructureConcentration for 50% Inhibition (IC50)% Cross-Reactivity
Target Analyte (Structure of Analyte)10 ng/mL100%
This compound C₁₅H₂₄O₂[9][11][12]250 ng/mL4%
Butylated Hydroxytoluene (BHT) C₁₅H₂₄O[8][13][14]500 ng/mL2%
Butylated Hydroxyanisole (BHA) C₁₁H₁₆O₂[10][15][16][17]> 1000 ng/mL< 1%
Unrelated Control Compound (e.g., Cholesterol)Not Applicable< 0.1%

Note: This table contains illustrative data. Actual cross-reactivity percentages would need to be determined experimentally.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Signaling Pathways and Experimental Workflows

To visualize the mechanism of cross-reactivity and the process for its evaluation, the following diagrams are provided.

Competitive_Immunoassay cluster_well Microplate Well Surface cluster_reagents Sample & Reagents Added to Well cluster_binding Competitive Binding cluster_result Result Interpretation Ab Capture Antibody Result Low Analyte/Cross-Reactant -> High Signal High Analyte/Cross-Reactant -> Low Signal Analyte Target Analyte Analyte->Ab:f0 High Affinity Tracer Enzyme-Labeled Analyte (Tracer) Tracer->Ab:f0 Competition CrossReactant Cross-Reactant CrossReactant->Ab:f0 Lower Affinity (Interference) Binding1 Target Analyte Binds Binding2 Tracer Binds Binding3 Cross-Reactant Binds

Caption: Principle of a competitive immunoassay.

Cross_Reactivity_Workflow start Start: Prepare Reagents (Antibody-coated plate, standards, test compounds) prepare_curves Prepare serial dilutions of: 1. Target Analyte (Standard Curve) 2. Test Compounds (e.g., this compound) start->prepare_curves add_reagents Add standards or test compounds and enzyme-conjugated analyte to wells prepare_curves->add_reagents incubate_wash Incubate to allow competitive binding, then wash to remove unbound reagents add_reagents->incubate_wash add_substrate Add enzyme substrate and incubate for color development incubate_wash->add_substrate stop_read Add stop solution and read absorbance add_substrate->stop_read plot_curves Plot absorbance vs. concentration for all compounds stop_read->plot_curves calculate_ic50 Determine the IC50 for the target analyte and each test compound plot_curves->calculate_ic50 calculate_cr Calculate % Cross-Reactivity calculate_ic50->calculate_cr end End: Report Results calculate_cr->end

Caption: Experimental workflow for assessing cross-reactivity.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

This protocol provides a detailed methodology for assessing the cross-reactivity of this compound in a hypothetical competitive ELISA designed for a structurally similar target analyte.

1. Materials and Reagents:

  • 96-well microtiter plates pre-coated with capture antibody specific to the target analyte.

  • Target analyte standard.

  • Test compounds: this compound, BHT, BHA.

  • Enzyme-conjugated target analyte (e.g., HRP-conjugate).

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of the target analyte and each test compound in a suitable solvent (e.g., DMSO), and then dilute further in assay buffer.

    • Perform serial dilutions of the target analyte to create a standard curve (e.g., ranging from 0.1 to 1000 ng/mL).

    • Perform serial dilutions of this compound and other potential cross-reactants over a broad concentration range (e.g., 1 to 10,000 ng/mL).

  • Assay Protocol:

    • Add 50 µL of either the standard or test compound dilutions to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-conjugated target analyte to all wells.

    • Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.[18]

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.[19]

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[20]

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance of each well at 450 nm using a microplate reader.[20]

3. Data Analysis:

  • Average the duplicate or triplicate absorbance readings for each standard and test compound concentration.

  • Subtract the average absorbance of the blank (zero standard) from all readings.

  • Plot the absorbance values against the log of the concentration for the target analyte to generate a standard curve.

  • Similarly, plot the absorbance values for each test compound against its log concentration.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and for each test compound that shows significant inhibition.

  • Calculate the percent cross-reactivity for each test compound using the formula provided earlier.

Conclusion

References

A Researcher's Guide to the Quantitative Comparison of Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

Principles of Common Antioxidant Assays

Several spectrophotometric methods are widely used to determine the antioxidant capacity of chemical compounds. These assays are based on different chemical principles, primarily focusing on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.[1] The reduction of the violet DPPH radical to a pale yellow hydrazine is measured by a decrease in absorbance at approximately 517 nm.[2][3] This method is relatively simple and rapid, making it a popular choice for screening antioxidant activity.[1][4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[2] This pre-formed radical is then reduced by an antioxidant, causing a decolorization that is measured by the decrease in absorbance at around 734 nm.[2][3] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at approximately 593 nm.[2][3] This assay is based solely on an electron transfer mechanism.[2]

Quantitative Data Comparison

To facilitate a clear and objective comparison of the antioxidant activities of different compounds, the data should be summarized in a structured table. The most common metric for comparing the potency of antioxidants in radical scavenging assays is the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the initial radical concentration. For the FRAP assay, results are often expressed as Trolox equivalents (TE), comparing the antioxidant's reducing power to that of Trolox, a water-soluble vitamin E analog.

Table 1: Hypothetical Quantitative Comparison of Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM TE/µM)
2,5-DBHA Data Not AvailableData Not AvailableData Not Available
Ascorbic Acid8.56.21.8
Trolox12.39.81.0
Gallic Acid4.53.12.5
BHT25.618.40.7

Disclaimer: The data presented in this table for Ascorbic Acid, Trolox, Gallic Acid, and BHT are representative values for illustrative purposes and may vary depending on the specific experimental conditions. Data for 2,5-DBHA is not available.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited for the evaluation of antioxidant activity.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The color change from deep violet to light yellow is monitored spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference standards (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound or standard to the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • For the blank, add 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following equation:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Test Compound and Standard Solutions A1 Add 100 µL of Sample/ Standard to 96-well plate P1->A1 P2 Prepare 0.1 mM DPPH Solution A2 Add 100 µL of DPPH Solution P2->A2 A3 Incubate in Dark (30 min, RT) A2->A3 M1 Measure Absorbance at 517 nm A3->M1 C1 Calculate % Inhibition M1->C1 C2 Determine IC50 Value C1->C2

DPPH Assay Workflow

ABTS Radical Cation Decolorization Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant results in its decolorization, which is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[2]

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Assay Procedure:

    • Add 20 µL of various concentrations of the test compound or standard to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • For the control, add 20 µL of the solvent instead of the test compound.

    • Incubate the plate at room temperature for 6 minutes.[2]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the following equation:

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare ABTS and Potassium Persulfate Solutions P2 Generate ABTS•+ Radical (12-16h in dark) P1->P2 P3 Dilute ABTS•+ to Absorbance of 0.7 P2->P3 A2 Add 180 µL of Diluted ABTS•+ P3->A2 A1 Add 20 µL of Sample/ Standard to 96-well plate A3 Incubate (6 min, RT) A2->A3 M1 Measure Absorbance at 734 nm A3->M1 C1 Calculate % Inhibition M1->C1 C2 Determine IC50 Value C1->C2

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of an antioxidant. The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a ratio of 10:1:1 (v/v/v). Prepare this reagent fresh and warm it to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the test compound, standard (e.g., FeSO₄·7H₂O), or solvent (for the blank) to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-30 minutes.[2]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using the absorbance values of the FeSO₄·7H₂O standards.

    • The antioxidant capacity is determined from the standard curve and expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.[2]

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Acetate Buffer, TPTZ, and FeCl₃ Solutions P2 Prepare FRAP Reagent (10:1:1 ratio) P1->P2 P3 Warm FRAP Reagent to 37°C P2->P3 A2 Add 180 µL of FRAP Reagent P3->A2 A1 Add 20 µL of Sample/ Standard to 96-well plate A3 Incubate (4-30 min, 37°C) A2->A3 M1 Measure Absorbance at 593 nm A3->M1 C1 Generate Standard Curve with FeSO₄ M1->C1 C2 Express as Fe(II) Equivalents C1->C2

FRAP Assay Workflow

Logical Framework for Antioxidant Comparison

Antioxidant_Comparison_Logic cluster_selection Selection cluster_execution Execution cluster_analysis Data Analysis cluster_conclusion Conclusion S1 Select Antioxidants for Comparison (e.g., 2,5-DBHA, Standards) S2 Choose Appropriate Antioxidant Assays (e.g., DPPH, ABTS, FRAP) S1->S2 E1 Perform Assays under Standardized Conditions S2->E1 E2 Collect Absorbance Data E1->E2 A1 Calculate IC50 Values or Trolox Equivalents E2->A1 A2 Tabulate and Compare Quantitative Data A1->A2 C1 Draw Conclusions on Relative Antioxidant Potency A2->C1

Logical Flow for Comparing Antioxidants

References

A Comparative Analysis of 2,5-Di-tert-butyl-4-methoxyphenol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic antioxidants, phenolic compounds are of paramount importance due to their ability to scavenge free radicals and mitigate oxidative stress, processes central to numerous pathological conditions. This guide provides a detailed comparative analysis of 2,5-Di-tert-butyl-4-methoxyphenol and its closely related isomers, primarily the 2- and 3-tert-butyl-4-methoxyphenol, which are the main components of the widely used antioxidant Butylated Hydroxyanisole (BHA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Biological Activity

The seemingly subtle differences in the substitution patterns on the phenol ring of these isomers lead to distinct physicochemical properties that influence their solubility, membrane permeability, and ultimately, their biological efficacy and safety profile.

PropertyThis compound2-tert-butyl-4-methoxyphenol3-tert-butyl-4-methoxyphenol
CAS Number 1991-52-2[1]121-00-688-32-4
Molecular Formula C15H24O2[1]C11H16O2[2]C11H16O2
Molecular Weight 236.35 g/mol [1]180.24 g/mol [2]180.247 g/mol
Melting Point 99-102 °C[1]58-64 °C[2]61-63 °C
Boiling Point Not available269.1 °C[2]285.3 °C (Predicted)
Solubility Not availableSoluble in ethanol, methanol, chloroform, fats, and oils. Insoluble in water.[3]Soluble in ethanol, methanol, and oils. Insoluble in water.
LogP Not available3.00[2]Not available

Comparative Biological Activities

The antioxidant and cytotoxic properties of these phenolic compounds are of significant interest in drug development and food preservation. The following sections and data provide a comparative overview of their efficacy.

Antioxidant Activity

The primary mechanism of antioxidant action for these phenols is their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. A comparative study has shown that 3-tert-butyl-4-methoxyphenol exhibits a more potent radical scavenging activity in the DPPH assay compared to Butylated Hydroxytoluene (BHT), as indicated by its lower IC50 value.[4]

Antioxidant Assay3-tert-butyl-4-methoxyphenolButylated Hydroxytoluene (BHT)Key Observations
DPPH Radical Scavenging Activity (IC50) 0.0052 mg/mL[4]0.011 mg/mL[4]3-tert-butyl-4-methoxyphenol demonstrated more potent radical scavenging activity than BHT in this assay.[4]
Ferric Reducing Antioxidant Power (FRAP) 12341 µmol Fe2+/g[4]9928 µmol Fe2+/g[4]3-tert-butyl-4-methoxyphenol showed a greater ability to reduce ferric iron compared to BHT.[4]

Note: The provided IC50 and FRAP values are from a single comparative study and serve as a direct point of reference. Values from other studies may vary depending on the specific experimental conditions.

Cytotoxicity

The cytotoxic effects of these compounds are crucial for assessing their therapeutic potential and safety. BHA, as a mixture of 2- and 3-isomers, has been shown to induce apoptosis. A study comparing the cytotoxicity of BHA and BHT in human promyelocytic leukemia (HL-60) and human squamous cell carcinoma (HSC-2) cell lines provided the following 50% cytotoxic concentrations (CC50).[5]

CompoundCC50 on HL-60 and HSC-2 cells
BHA (mixture of 2- and 3-isomers) 0.2-0.3 mM[5]
BHT 0.2-0.3 mM[5]
BHA/BHT mixture (1:1 molar ratio) 0.04-0.07 mM[5]

Interestingly, a mixture of BHA and BHT exhibited significantly higher cytotoxicity, suggesting a synergistic effect. Furthermore, a study on 3T3-L1 preadipocytes revealed that 3-tert-butyl-4-hydroxyanisole (3-BHA) and the commercial BHA mixture promoted adipocyte differentiation and lipid accumulation, while 2-tert-butyl-4-hydroxyanisole (2-BHA) had no such effect, indicating isomer-specific biological activities.[6]

Signaling Pathways

The biological effects of these phenolic compounds are often mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and apoptosis.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Some phenolic antioxidants can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. While direct evidence for this compound is limited, studies have shown that a combination of BHA and BHT can synergistically inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa), genes that are downstream targets of the NF-κB pathway, in RAW264.7 macrophage-like cells stimulated with lipopolysaccharide (LPS).[7]

Inhibition of NF-κB Downstream Targets by BHA/BHT.
p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in cellular responses to stress, including DNA damage, by inducing cell cycle arrest or apoptosis. While the direct effects of these specific phenolic isomers on the p53 pathway are not well-documented, it is known that BHA can induce apoptosis in certain cell lines, a process often mediated by p53.[5] Cellular stressors can lead to the stabilization and activation of p53, which then acts as a transcription factor for pro-apoptotic genes.

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response Stress DNA Damage, Oxidative Stress p53_active Active p53 Stress->p53_active Activation & Stabilization MDM2 MDM2 p53_inactive Inactive p53 MDM2->p53_inactive Degradation p53_inactive->MDM2 Binding Pro_apoptotic Pro-apoptotic Genes (e.g., Bax, PUMA) p53_active->Pro_apoptotic Transcription Apoptosis Apoptosis Pro_apoptotic->Apoptosis Induction

General Overview of the p53-mediated Apoptosis Pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of phenolic compounds.

DPPH_Assay_Workflow prep 1. Preparation of Solutions reagents DPPH Stock Solution (in methanol) Test Compound Solutions (various concentrations) Positive Control (e.g., Ascorbic Acid) prep->reagents reaction 2. Reaction Setup reagents->reaction mixing Mix DPPH solution with test compound, positive control, or blank (methanol) in a 96-well plate. reaction->mixing incubation 3. Incubation mixing->incubation dark Incubate in the dark at room temperature (typically 30 minutes). incubation->dark measurement 4. Absorbance Measurement dark->measurement spectro Measure absorbance at ~517 nm using a microplate reader. measurement->spectro calculation 5. Data Analysis spectro->calculation ic50 Calculate the percentage of radical scavenging activity. Determine the IC50 value from a dose-response curve. calculation->ic50

Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compounds (this compound and its isomers) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH working solution to each well.

    • Add an equal volume of the different concentrations of the test compounds, positive control, or methanol (as a blank) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a range of concentrations of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Conclusion

This comparative guide highlights the structural and functional nuances between this compound and its isomers, 2- and 3-tert-butyl-4-methoxyphenol. While all are effective antioxidants, their biological activities, including cytotoxicity and influence on cellular signaling pathways, can differ significantly. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate these compounds for therapeutic or industrial applications. Future head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for specific applications.

References

Safety Operating Guide

Proper Disposal of 2,5-Di-tert-butyl-4-methoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,5-Di-tert-butyl-4-methoxyphenol, a compound commonly used as an antioxidant in various industries, is paramount for environmental protection and laboratory safety. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this chemical, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1][3] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant, with industrial combustion or incineration being the recommended treatment.[3] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Storage:

  • Containment: Collect waste this compound, including any contaminated materials from spills, in a designated, properly labeled, and sealed container.[1][5] The container should be in good condition and resistant to the chemical.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name: "this compound".[5]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6] Ensure the storage area has secondary containment to manage any potential leaks.

2. Accidental Spill Cleanup:

  • In the event of a spill, avoid generating dust.[1]

  • Mechanically collect the spilled material using appropriate tools and place it into the designated hazardous waste container for disposal.[3]

  • Ventilate the affected area.

  • Wash the spill area thoroughly with soap and water.

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous chemical waste. They will provide guidance on specific institutional procedures and schedule a pickup.

  • Regulatory Compliance: In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Your EHS department will ensure that the disposal process is compliant with all federal, state, and local regulations.[7][8][9]

Quantitative Data and Hazard Summary

While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes the key hazard information for this compound.

ParameterValue / ClassificationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH361: Suspected of damaging fertility or the unborn childH411: Toxic to aquatic life with long lasting effects[2][3]
Signal Word Warning[2]
Disposal Recommendation P501: Dispose of contents/container to an approved waste disposal plant / industrial combustion plant.[1][3][6]
Personal Protective Equipment P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Environmental Precautions P273: Avoid release to the environment.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_spill Spill Response A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Store Container in a Cool, Dry, Ventilated Area C->D E Contact Environmental Health & Safety (EHS) D->E F Schedule Waste Pickup E->F G Waste Transported by Licensed Contractor F->G H Final Disposal at an Approved Facility (e.g., Incineration) G->H I Spill Occurs J Contain and Clean Up Spill with Appropriate Materials I->J Immediate Action J->C Contain and Collect

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Di-tert-butyl-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 2,5-Di-tert-butyl-4-methoxyphenol

This document provides essential safety protocols and logistical guidance for the handling and disposal of this compound (CAS No. 1991-52-2). The following procedures are designed to minimize risk and ensure the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer and damaging fertility.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Respiratory NIOSH-approved N95 dust mask or equivalent particulate filter respirator (e.g., EN 143).[1][3][4]To prevent inhalation of dust particles which can cause respiratory irritation.[2][3][5]
Eye & Face Chemical safety goggles or a face shield.[1][4][6]To protect against dust particles and potential splashes, which can cause serious eye irritation.[1][3][5]
Hand Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which causes irritation.[1][3][5] Always inspect gloves before use and consult the manufacturer's data for breakthrough times.[2]
Body Lab coat or chemical-resistant overalls.[1][7]To prevent contamination of personal clothing and minimize skin exposure.[3]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural workflow for handling this compound from preparation to disposal, ensuring minimal exposure and safe management.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Emergency & Spill Response cluster_disposal 4. Disposal Phase A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat, Mask) B->C D Weigh/handle solid chemical C->D Proceed to Handling E Avoid dust formation D->E F Ground equipment to prevent static discharge D->F G Spill Occurs D->G If Spill Occurs L Place used chemical in a sealed, labeled hazardous waste container D->L Task Complete H Evacuate and ventilate area G->H I Don additional PPE if required H->I J Mechanically collect spill (Sweep into container) I->J K Label container as 'Hazardous Waste' J->K O Arrange for disposal via approved waste disposal service K->O Dispose of Spill Waste M Remove and dispose of contaminated PPE as hazardous waste L->M N Wash hands thoroughly M->N N->O

Caption: Workflow for safe handling of this compound.

Experimental Protocols

General Handling
  • Ventilation : Always handle this compound inside a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[1][2][3]

  • Avoid Dust : Take care when transferring the solid to avoid the formation of airborne dust.[2][3][6] The enrichment of fine dust can lead to the danger of a dust explosion.[1]

  • Static Discharge : Use measures to prevent static discharge, such as grounding containers and receiving equipment during transfer.[1]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[1][2][3] Do not eat, drink, or smoke in the designated work area.[1][3]

Spill Response Protocol
  • Evacuate : If a significant spill occurs, restrict access to the area.

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Protect : Wear all required PPE, including respiratory protection, gloves, eye protection, and a lab coat.[2][3]

  • Contain & Clean : Gently sweep up the spilled solid, avoiding dust generation.[2] Place the material into a suitable, sealed, and properly labeled container for disposal.[2][6]

  • Decontaminate : Clean the spill area with an appropriate solvent and then wash with soap and water.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][6]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2][3][6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur or persist.[2][3][6]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[2][3]

Disposal Plan

All waste containing this compound is classified as hazardous waste and must be managed accordingly.[2]

  • Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and appropriate container.

  • Contaminated PPE : Used gloves, masks, and disposable lab coats must be disposed of as hazardous waste. Place them in a designated, sealed container.

  • Disposal Method : Arrange for the disposal of all waste through a licensed hazardous waste disposal company.[1][2][3] Do not empty into drains or release into the environment.[1][2][8] Disposal must be in accordance with all local, state, and federal regulations.[2]

References

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Retrosynthesis Analysis

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2,5-Di-tert-butyl-4-methoxyphenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.